ALLM
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911499 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110115-07-6 | |
| Record name | N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110115-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylleucyl-leucyl-methioninal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUAM-312 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ALLM (N-acetyl-L-leucyl-L-leucyl-L-methional)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-leucyl-L-leucyl-L-methional, commonly abbreviated as ALLM or Calpain Inhibitor II, is a cell-permeable peptide aldehyde that functions as a potent inhibitor of several cysteine proteases.[1][2][3] Its primary mechanism of action revolves around the inhibition of calpains, a family of calcium-dependent intracellular cysteine proteases, as well as cathepsins.[1][2][3] Dysregulation of these proteases is implicated in a variety of pathological conditions, including neurodegenerative diseases, muscular dystrophy, and cancer.[4][5][6][7] This document provides a detailed overview of the molecular mechanism of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: Cysteine Protease Inhibition
The fundamental mechanism of action of this compound is the potent and reversible inhibition of specific cysteine proteases. It primarily targets calpains (I and II) and cathepsins (B and L).[1][2] this compound, being a peptide aldehyde, is thought to interact with the active site cysteine residue of these proteases, forming a stable, reversible covalent bond. This interaction blocks the substrate from accessing the catalytic site, thereby inhibiting the proteolytic activity of the enzyme.[8]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against its primary targets has been quantified through the determination of its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and thus greater inhibitory potency.
| Target Protease | Inhibition Constant (Kᵢ) |
| Calpain I | 120 nM[1][2][3][9] |
| Calpain II | 230 nM[1][2][3][9] |
| Cathepsin B | 100 nM[1][2][3][9] |
| Cathepsin L | 0.6 nM (or 600 pM)[1][2][3][9] |
This data highlights the particularly strong inhibition of Cathepsin L by this compound.
Signaling Pathways Modulated by this compound
By inhibiting key proteases, this compound can influence several critical cellular signaling pathways. The most significant of these are the calpain-mediated and proteasome-mediated protein degradation pathways.
1. Calpain Signaling Pathway
Calpains are calcium-activated proteases that play a crucial role in signal transduction, cytoskeletal remodeling, and the regulation of cell death pathways (apoptosis and necrosis).[4][5][10] Under normal physiological conditions, intracellular calcium levels are low, and calpains remain largely inactive.[4] However, in pathological states such as neurotoxicity or ischemia, a sustained increase in intracellular calcium leads to the overactivation of calpains.[10] This results in the unregulated degradation of essential cellular proteins, including cytoskeletal components (e.g., spectrin), leading to cellular dysfunction and death.[10][11]
This compound intervenes in this pathway by directly inhibiting calpain activity, thereby preventing the downstream proteolytic events that contribute to cellular damage.[12]
2. Ubiquitin-Proteasome Pathway
While this compound is primarily known as a calpain inhibitor, it has also been reported to be a weak inhibitor of the proteasome.[3] The ubiquitin-proteasome pathway is the primary mechanism for the degradation of most short-lived and regulatory proteins within eukaryotic cells.[13][14] Proteins targeted for degradation are tagged with a polyubiquitin chain by a series of enzymes (E1, E2, and E3 ligases).[15] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex.[14]
Inhibition of this pathway, even weakly, can lead to the accumulation of proteins that would normally be degraded, affecting processes like cell cycle control and apoptosis.[7] The dual inhibition of both calpain and the proteasome by compounds like this compound can have synergistic effects in certain therapeutic contexts, such as cancer, by disrupting multiple protein degradation pathways.[7]
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays to quantify its inhibitory effects on target proteases.
Key Experiment: In Vitro Protease Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory activity of this compound against a specific protease (e.g., calpain) using a chromogenic substrate.
Objective: To determine the concentration of this compound required to inhibit 50% of the protease's activity (IC₅₀ value), which can be related to its Kᵢ.
Materials:
-
Purified protease (e.g., Calpain I)
-
This compound stock solution (in DMSO)
-
Assay Buffer (specific to the protease, e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT for calpain)
-
Chromogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for calpain)
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Dilute the protease to its optimal working concentration in cold assay buffer.
-
Prepare the substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add a fixed volume of the protease solution.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding the chromogenic substrate to all wells.[16]
-
Immediately begin kinetic measurements using the microplate reader, recording the change in absorbance or fluorescence over time (e.g., every minute for 30 minutes).[16]
-
-
Data Analysis:
-
Calculate the rate (velocity) of the reaction for each concentration of this compound from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[16]
-
Conclusion
The primary mechanism of action of this compound is the potent, reversible inhibition of cysteine proteases, most notably calpains and cathepsins. By forming a stable complex with the active site of these enzymes, this compound effectively blocks their proteolytic activity. This inhibitory action modulates key signaling pathways involved in protein degradation, cellular homeostasis, and cell death. The quantitative data on its inhibitory constants (Kᵢ) underscores its high potency, particularly against Cathepsin L. The understanding of this mechanism, verified through established experimental protocols, is crucial for the continued investigation and development of this compound and similar protease inhibitors for therapeutic applications in a range of diseases.
References
- 1. adooq.com [adooq.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - 2BScientific [2bscientific.com]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of calpain and proteasome inhibition on Ca2+-dependent proteolysis and muscle histopathology in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of noncaspase proteases, calpain and proteasome, via ALLN and Bortezomib contributes to cell death through low degradation of pro-/anti-apoptotic proteins and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound - Focus Biomolecules [mayflowerbio.com]
- 10. Calpain - Wikipedia [en.wikipedia.org]
- 11. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Proposed Synthesis and Potential Biological Significance of N-Acetyl-Leucine-Leucine-Methionine
Disclaimer: The tripeptide N-Acetyl-Leucine-Leucine-Methionine is not a widely documented compound in scientific literature. This guide, therefore, presents a hypothetical yet scientifically grounded approach to its synthesis and explores its potential biological activities based on the known functions of its constituent components: N-Acetyl-L-leucine, L-leucine, and L-methionine.
Discovery and Rationale
Currently, there is no specific information available regarding the discovery of N-Acetyl-Leucine-Leucine-Methionine. The conceptualization of this molecule can be inferred from the therapeutic interest in N-acetylated amino acids and peptides. N-acetylation can alter the pharmacokinetic properties of a molecule, potentially enhancing its stability and cellular uptake.[1] The selection of the amino acid sequence—Leucine-Leucine-Methionine—suggests a focus on pathways related to cellular growth, metabolism, and protein synthesis, where these amino acids play crucial roles.
Proposed Synthesis of N-Acetyl-Leucine-Leucine-Methionine
A plausible and efficient method for the synthesis of N-Acetyl-Leucine-Leucine-Methionine is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[2]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of N-Acetyl-Leucine-Leucine-Methionine on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials and Reagents:
| Reagent | Purpose | Key Properties |
| Resin | ||
| Rink Amide MBHA Resin | Solid support for peptide assembly, yields a C-terminal amide. | Provides a stable anchor for the growing peptide chain. |
| Amino Acids | ||
| Fmoc-Met-OH | C-terminal amino acid to be coupled to the resin. | Fmoc protecting group on the α-amino group. |
| Fmoc-Leu-OH | Second and third amino acids in the sequence. | Fmoc protecting group on the α-amino group. |
| Protecting Groups | ||
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Temporary protecting group for the α-amino group of amino acids.[3] | Base-labile, removed by piperidine.[3] |
| tert-Butyloxycarbonyl (t-Boc) | Not strictly required for Leu and Met side chains, but essential for other reactive side chains. | Acid-labile. |
| Coupling Reagents | ||
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Activates the carboxyl group of the incoming amino acid for peptide bond formation.[3] | Efficient and minimizes racemization.[4] |
| DIPEA (N,N-Diisopropylethylamine) | Base used to activate the coupling reagent and neutralize the protonated amino groups. | Non-nucleophilic tertiary amine. |
| Deprotection Reagent | ||
| 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. | Strong base. |
| N-Terminal Acetylation | ||
| Acetic Anhydride | Acetylating agent for the N-terminus of the tripeptide.[5] | Reacts with the free N-terminal amine. |
| Cleavage and Deprotection | ||
| TFA (Trifluoroacetic acid) | Cleaves the peptide from the resin and removes side-chain protecting groups.[6] | Strong acid. |
| TIS (Triisopropylsilane) | Scavenger to prevent side reactions with reactive species generated during cleavage. | Protects sensitive residues like methionine. |
| Water | Scavenger. | |
| Solvents | ||
| DMF (N,N-Dimethylformamide) | Primary solvent for washing, coupling, and deprotection steps. | Polar aprotic solvent. |
| DCM (Dichloromethane) | Solvent for washing the resin. | Organic solvent. |
| Diethyl Ether (cold) | Used to precipitate the cleaved peptide. | Non-polar solvent. |
| Purification and Analysis | ||
| Acetonitrile (ACN) | Mobile phase component for HPLC. | Organic solvent. |
| Mass Spectrometry (MS) | To verify the molecular weight of the synthesized peptide.[7] | Provides accurate mass determination.[7] |
Synthesis Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Methionine):
-
Activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from Methionine.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Leucine):
-
Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.
-
Add the activated leucine to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Repeat step 3 to deprotect the newly added Leucine.
-
-
Third Amino Acid Coupling (Leucine):
-
Repeat step 4 to couple the second Leucine residue.
-
-
Fmoc Deprotection:
-
Repeat step 3 to deprotect the final Leucine residue, exposing the N-terminal amine.
-
-
N-Terminal Acetylation:
-
Treat the resin-bound tripeptide with a solution of 10% acetic anhydride in DMF for 30 minutes.[5]
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[6]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
-
Characterization:
Visualization of the Synthesis Workflow
References
- 1. jpt.com [jpt.com]
- 2. lcms.cz [lcms.cz]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
ALLM: A Technical Guide to a Dual Inhibitor of Calpain and Cathepsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-leucyl-L-leucyl-L-methional, commonly known as ALLM or Calpain Inhibitor II, is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of several cysteine proteases. It is particularly recognized for its inhibitory activity against calpains and various cathepsins. This dual inhibitory nature makes this compound a valuable tool in elucidating the roles of these proteases in a multitude of cellular processes, including apoptosis, autophagy, and neurodegeneration. This technical guide provides an in-depth overview of this compound, its inhibitory profile, experimental protocols for its use, and its application in studying key signaling pathways.
Quantitative Inhibitory Profile of this compound
The efficacy of this compound as an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of the inhibitor required to bind to half of the free enzyme, providing a measure of binding affinity. The IC₅₀ value indicates the concentration of the inhibitor needed to reduce the enzyme's activity by 50% under specific experimental conditions.
Table 1: Inhibitory Constants (Kᵢ) of this compound against Calpains and Cathepsins [1][2][3][4]
| Target Enzyme | Kᵢ Value (nM) |
| Calpain I (µ-calpain) | 120 |
| Calpain II (m-calpain) | 230 |
| Cathepsin B | 100 |
| Cathepsin L | 0.6 |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
| Target Enzyme | IC₅₀ Value | Notes |
| Calpain I | Data not readily available in literature | Kᵢ value suggests potent inhibition. |
| Calpain II | Data not readily available in literature | Kᵢ value suggests potent inhibition. |
| Cathepsin B | Data not readily available in literature | Kᵢ value suggests potent inhibition. |
| Cathepsin L | Data not readily available in literature | Kᵢ value suggests very potent inhibition. |
Note: While specific IC₅₀ values for this compound are not consistently reported across publicly available literature, the provided Kᵢ values indicate high potency. Researchers should determine IC₅₀ values empirically under their specific experimental conditions.
Mechanism of Action
This compound's inhibitory activity stems from its aldehyde functional group, which forms a reversible covalent bond with the active site cysteine residue of the target protease. This interaction blocks the substrate from accessing the catalytic site, thereby inhibiting the enzyme's proteolytic activity. While it is a potent inhibitor of calpains and certain cathepsins, this compound is reported to be a weak inhibitor of the proteasome.[2][4]
Experimental Protocols
The following are detailed methodologies for assaying the inhibitory activity of this compound against calpain and cathepsins. These protocols are synthesized from various sources and can be adapted to specific experimental needs.
Calpain Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on calpain activity.
Materials:
-
Purified Calpain I or Calpain II
-
This compound (dissolved in DMSO)
-
Calpain Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl₂)
-
Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the Calpain Assay Buffer.
-
Add the diluted this compound to the respective wells. Include a DMSO-only control (no inhibitor).
-
Add purified calpain enzyme to the wells (except for a no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cathepsin B and L Inhibition Assays
This protocol outlines a fluorometric assay for measuring the inhibition of cathepsin B and L by this compound.
Materials:
-
Purified Cathepsin B or Cathepsin L
-
This compound (dissolved in DMSO)
-
Cathepsin Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Fluorogenic Cathepsin Substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B; Z-Phe-Arg-AMC for Cathepsin L)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460-505 nm)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the Cathepsin Assay Buffer.
-
Add the diluted this compound to the designated wells. Include a DMSO-only control.
-
Add the purified cathepsin enzyme to the wells (except for a no-enzyme control) and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the appropriate fluorogenic cathepsin substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for dissecting the roles of calpains and cathepsins in various signaling pathways, particularly those involved in programmed cell death (apoptosis) and cellular recycling (autophagy).
Calpain-Mediated Apoptosis
Calpains are implicated in the intrinsic pathway of apoptosis. Upon activation by elevated intracellular calcium levels, calpains can cleave pro-apoptotic proteins like Bid and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. This compound can be used to investigate the necessity of calpain activity in these processes.
Caption: Calpain-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating Calpain's Role in Apoptosis using this compound
The following workflow outlines a typical experiment to determine if calpain activity is required for apoptosis induced by a specific stimulus.
References
- 1. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiscale and Multimodal Approaches to Study Autophagy in Model Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cathepsin proteases inhibits tumor formation in transgenic mice | EurekAlert! [eurekalert.org]
The Role of Calpains in Apoptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth exploration of the multifaceted role of calpains, a family of calcium-dependent cysteine proteases, in the intricate process of programmed cell death, or apoptosis. It details the activation mechanisms, signaling pathways, and key substrates involved, offering a comprehensive resource for understanding calpain's function as both a mediator and a regulator of cellular demise.
Introduction: The Intersection of Calcium, Calpains, and Cell Death
Apoptosis is an essential, tightly regulated process of programmed cell death crucial for development and tissue homeostasis.[1] While the caspase family of proteases are central executioners of apoptosis, a growing body of evidence highlights the significant role of non-caspase proteases, particularly calpains.[1][2] Calpains are Ca²⁺-activated neutral cysteine proteases that exist as inactive proenzymes in the cytosol.[1][3] A rise in intracellular calcium, a common event in cells undergoing apoptosis, triggers their activation.[2][4] Once activated, calpains cleave a wide array of cellular substrates, leading to the breakdown of cellular architecture and contributing to the apoptotic phenotype.[1][2]
The two most ubiquitous isoforms are calpain-1 (μ-calpain) and calpain-2 (m-calpain), which require micromolar and millimolar Ca²⁺ concentrations for activation, respectively.[1][2] Their activity is endogenously regulated by their specific inhibitor, calpastatin.[1][5] The balance between calpain and calpastatin can be a critical determinant of a cell's fate.[1] This guide will delve into the core mechanisms by which calpains participate in and influence apoptotic signaling pathways.
Calpain Activation in the Apoptotic Milieu
The activation of calpain is a critical initiating event for its involvement in apoptosis. In healthy resting cells, the intracellular free Ca²⁺ concentration is maintained at a low level (50-100 nM).[1] Apoptotic stimuli often disrupt calcium homeostasis, leading to a sustained increase in cytosolic Ca²⁺, which is the primary trigger for calpain activation.[1][4]
This process involves two proposed mechanisms:
-
Autolysis: An increase in intracellular Ca²⁺ promotes the autolytic cleavage of the calpain proenzyme, leading to its activation.[1][4]
-
Membrane Translocation: High intracellular Ca²⁺ can trigger the translocation of inactive calpain from the cytosol to the cell membrane. Here, in the presence of phospholipids and Ca²⁺, calpain becomes activated.[1]
The activation of calpain has been demonstrated in numerous models of apoptosis, including neuronal apoptosis following spinal cord injury and in various neurodegenerative diseases.[1][2]
Calpain's Role in Apoptotic Signaling Pathways
Calpains intersect with the core apoptotic machinery at multiple points, most notably through the mitochondria-mediated (intrinsic) and endoplasmic reticulum (ER) stress pathways.
Mitochondria-Mediated Apoptosis
Calpains can directly influence the mitochondrial pathway of apoptosis. In response to certain stimuli, activated calpain can cleave Bid, a pro-apoptotic Bcl-2 family protein.[6] The truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c.[6] Furthermore, mitochondrial calpains can cleave Apoptosis-Inducing Factor (AIF), a protein normally bound to the inner mitochondrial membrane.[6][7] This cleavage allows AIF to translocate to the nucleus, where it induces caspase-independent DNA degradation.[6][7]
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
ER stress can trigger apoptosis through various mechanisms, including the release of Ca²⁺ from ER stores.[8] This localized increase in Ca²⁺ can lead to the recruitment and activation of calpain-2 at the ER membrane.[8] Once activated, calpain plays a crucial role in activating caspase-12, an initiator caspase specifically involved in ER stress-induced apoptosis.[8][9][10] This activation of caspase-12 subsequently triggers a downstream caspase cascade, including the activation of caspase-3, culminating in cell death.[8]
Crosstalk with Caspases
The relationship between calpains and caspases is complex, involving both activation and inhibition, creating a nuanced regulatory network.[11][12]
-
Calpain Activating Caspases: Calpains can directly cleave and activate certain caspases, such as caspase-7 and caspase-12.[13]
-
Caspase Activating Calpain: Conversely, caspase-3 can cleave calpastatin, the endogenous inhibitor of calpain, thereby promoting calpain activity.[13][14]
-
Calpain Inactivating Caspases: In some contexts, calpain has been shown to cleave and inactivate certain caspases, potentially acting as a negative regulator of apoptosis.[14][15]
This bidirectional regulation suggests that the sequence and level of activation of each protease family can determine the ultimate fate of the cell.[16]
Key Calpain Substrates During Apoptosis
The execution of apoptosis by calpains is mediated by the cleavage of specific substrates that are critical for maintaining cellular structure and function.[1] Their degradation contributes directly to the morphological and biochemical hallmarks of apoptosis.
| Substrate Category | Examples | Consequence of Cleavage | Reference(s) |
| Cytoskeletal Proteins | α-fodrin (Spectrin), Neurofilaments, Lamins | Breakdown of cellular and nuclear architecture, membrane blebbing. | [1][3][17] |
| Apoptosis Regulators | Bid, Bax, Bcl-xL | Promotion of mitochondrial outer membrane permeabilization (Bid, Bax); conversion of anti-apoptotic Bcl-xL to a pro-apoptotic form. | [6][7][9] |
| Caspase Family | Pro-caspase-7, Pro-caspase-12 | Direct activation of downstream executioner caspases. | [13] |
| Kinases & Phosphatases | Protein Kinase C (PKC), CaMKIV | Dysregulation of signaling pathways. | [3][17] |
| Membrane Proteins | Ion channels, Growth factor receptors | Alteration of ion homeostasis and cellular signaling. | [1][3] |
| Inhibitors | Calpastatin | Self-regulation; degradation of calpastatin increases the calpain/calpastatin ratio, amplifying activity. | [1] |
Quantitative Data on Calpain in Apoptosis
The following table summarizes key quantitative findings from cited literature, providing context for the conditions under which calpains are activated and studied.
| Parameter | Finding | Cell/System Context | Reference(s) |
| Ca²⁺ Requirement | Calpain-1 (μ-calpain) requires µM concentrations. Calpain-2 (m-calpain) requires mM concentrations. | General | [1][2][14] |
| Ca²⁺ Fluctuation | Dithiothreitol (DTT) treatment increased intracellular Ca²⁺ content by 2-3 fold. | BRL-3A rat hepatocytes | [8] |
| Calpain Activity | Calpain activity peaked at ~1 hour post-dexamethasone treatment and returned to baseline by 2 hours. | Mouse thymocytes | [4] |
| Gene Silencing Effect | Calpain-2 silencing via siRNA decreased its expression by 85%, mitigating DTT-enhanced apoptosis. | BRL-3A rat hepatocytes | [8] |
| Inhibitor Efficacy | Calpain inhibitor PD150606 inhibits calpain with a Kᵢ of 12.5 µM. | Rat fibroblasts | [18] |
Experimental Protocols for Studying Calpain in Apoptosis
Investigating the role of calpain in apoptosis requires robust and specific methodologies. Below are detailed protocols for key experiments.
Protocol: Fluorometric Calpain Activity Assay in Living Cells
This method provides a quantitative measure of calpain activity within intact cells using a cell-permeable fluorogenic substrate.
Principle: A non-fluorescent, cell-permeable substrate (e.g., Boc-Leu-Met-CMAC or Ac-LLY-AFC) diffuses into cells.[1][18][19] Intracellular cleavage by activated calpain releases a fluorescent moiety (e.g., AFC), and the resulting fluorescence is proportional to calpain activity.[19]
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. Induce apoptosis using the chosen stimulus for the desired time course. Include untreated cells as a negative control.
-
Labeling: Resuspend cells (1-5 x 10⁶ cells/mL) in a suitable buffer (e.g., PBS). Add the calpain substrate (e.g., Boc-LM-CMAC) to a final concentration of 10-20 µM.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Inhibitor Control: For a specific negative control, pre-incubate a sample of induced cells with a calpain inhibitor (e.g., 50 µM PD150606 or Calpain Inhibitor VI) for 30-60 minutes before adding the substrate.[1][18]
-
Data Acquisition: Analyze the cells using a flow cytometer (e.g., Ex/Em = 400/505 nm for AFC) or a fluorescence plate reader.[18][19]
-
Analysis: Quantify the mean fluorescence intensity. Calpain activity is determined by comparing the fluorescence of treated samples to that of untreated and inhibitor-treated controls.
Protocol: Western Blot for Detection of Calpain Substrate Cleavage
This protocol allows for the detection of specific calpain-mediated cleavage products, providing direct evidence of calpain activity on a known substrate.
Principle: α-fodrin is a well-characterized calpain substrate.[1][3] Upon calpain activation, it is cleaved from its native ~240 kDa form into distinct fragments of 150 kDa and 145 kDa.[1][9] Western blotting with an α-fodrin-specific antibody can detect the appearance of these breakdown products (BDPs).
Methodology:
-
Cell Lysis: After inducing apoptosis, harvest cells and wash with cold PBS. Lyse the cells in an appropriate extraction buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors (excluding calpain inhibitors unless used as a negative control).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the substrate (e.g., anti-α-fodrin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of the 150/145 kDa fragments in treated samples indicates calpain activation.
Conclusion: Calpains as a Therapeutic Target
The intricate involvement of calpains in multiple apoptotic pathways positions them as compelling targets for therapeutic intervention in a range of pathologies. In neurodegenerative diseases, stroke, and spinal cord injury, where calpain activation is implicated in neuronal apoptosis, calpain inhibitors have shown protective effects in preclinical models.[1] Conversely, in certain cancers, inhibiting calpain activity has been shown to induce apoptosis, suggesting a pro-survival role in those contexts that could be exploited.[20] The dual pro- and anti-apoptotic roles of calpain, which are often context- and cell-type dependent, underscore the need for a deep and precise understanding of its regulatory network.[21] Future drug development efforts will likely focus on designing highly specific inhibitors for individual calpain isoforms to minimize off-target effects and maximize therapeutic efficacy.
References
- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Calpain in Apoptosis - ProQuest [proquest.com]
- 4. Calpain activation in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calpain-2 activity promotes aberrant endoplasmic reticulum stress-related apoptosis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-talk between calpain and caspase proteolytic systems during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase and calpain function in cell death: bridging the gap between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 14. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [scholarbank.nus.edu.sg]
- 16. researchgate.net [researchgate.net]
- 17. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometric measurement of calpain activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. Calpain inhibitor-induced apoptosis in human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ubiquitous calpains promote both apoptosis and survival signals in response to different cell death stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
ALLM Inhibitor: A Technical Guide to its Molecular Properties, Mechanism of Action, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the N-Acetyl-L-leucyl-L-leucyl-L-methional (ALLM) inhibitor, a potent, cell-permeable peptide aldehyde. This compound is widely utilized in cellular biology research for its inhibitory effects on calpains and cathepsins, making it a valuable tool for studying apoptosis, cellular signaling, and cancer progression. This document details its physicochemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.
Core Physicochemical Properties
This compound is a synthetic peptide derivative with the following molecular characteristics:
| Property | Value | Citations |
| Molecular Weight | 401.56 g/mol | [1][2] |
| Molecular Formula | C₁₉H₃₅N₃O₄S | [1][2] |
| Alternate Names | N-Acetyl-L-leucyl-L-leucyl-L-methioninal, Calpain Inhibitor II | [1] |
| CAS Number | 136632-32-1 | [1] |
Mechanism of Action
This compound functions as a potent inhibitor of specific cysteine proteases, primarily calpains and cathepsins. Its mechanism involves the formation of a stable complex with the target enzyme, which induces a conformational change that obstructs substrate recognition and subsequent proteolytic activity[1].
Inhibition Constants (Ki):
| Target Enzyme | Inhibition Constant (Ki) | Citations |
| Calpain I | 120 nM | [2] |
| Calpain II | 230 nM | [2] |
| Cathepsin B | 100 nM | [2] |
| Cathepsin L | 0.6 nM | [2] |
Signaling Pathways Modulated by this compound
By inhibiting calpains and cathepsins, this compound can significantly impact various cellular signaling cascades, most notably those involved in apoptosis and cancer biology.
Calpain-Mediated Apoptosis
Calpains are calcium-dependent proteases that, upon activation by elevated intracellular calcium levels, can initiate apoptosis through several mechanisms[3]. One key pathway involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. The resulting truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c and activating the caspase cascade, ultimately leading to programmed cell death[4]. This compound's inhibition of calpain can block this process.
References
N-Acetyl-Leucine-Leucine-Methionine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-Leucine-Leucine-Methionine (N-Ac-LLM) is a modified tripeptide with potential applications in various therapeutic areas. As with any peptide-based candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of N-Ac-LLM, along with detailed experimental protocols for their empirical determination.
Physicochemical Properties of Constituent Amino Acids
| Property | N-Acetyl-L-leucine | N-Acetyl-L-methionine |
| Molecular Formula | C8H15NO3[1] | C7H13NO3S[2] |
| Molecular Weight | 173.21 g/mol [1] | 191.25 g/mol [2] |
| Solubility | 8.1 mg/mL in water at 25 °C[3] | 50 mg/mL in methanol[4] |
| Predicted LogP | 0.5 - 0.79[1][3] | -0.03[5] |
| Appearance | Solid | Powder or crystals |
Predicted Solubility and Stability of N-Acetyl-Leucine-Leucine-Methionine
Based on the hydrophobic nature of the leucine and methionine side chains, N-Ac-LLM is predicted to have limited solubility in aqueous solutions. The presence of two leucine residues will likely dominate the solubility profile, making the tripeptide hydrophobic.
Solubility Prediction:
-
Aqueous Solubility: Expected to be low. The hydrophobicity of the two leucine residues will likely result in poor solubility in water and neutral aqueous buffers.
-
Organic Solvents: Higher solubility is anticipated in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with an aqueous buffer is a common strategy.[6]
-
pH Dependence: The overall charge of the peptide is a key determinant of its solubility.[6][7] At neutral pH, with the N-acetyl group removing the positive charge of the N-terminus and the C-terminal carboxyl group being negatively charged, the peptide will have a net negative charge. Its solubility might be slightly enhanced in basic aqueous solutions.
Stability Prediction:
-
Hydrolysis: Like all peptides, N-Ac-LLM is susceptible to hydrolysis of its peptide bonds, especially at acidic or basic pH and elevated temperatures.
-
Oxidation: The methionine residue is prone to oxidation of its sulfur-containing side chain, which can be catalyzed by light, heat, and the presence of metal ions.[8]
-
Aggregation: Due to its predicted hydrophobic nature, N-Ac-LLM may be prone to aggregation in aqueous solutions, especially at higher concentrations.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols that can be adapted to determine the solubility and stability of N-Ac-LLM.
Solubility Determination Protocol
This protocol outlines a method for determining the solubility of N-Ac-LLM in various solvents.
Materials:
-
N-Acetyl-Leucine-Leucine-Methionine (lyophilized powder)
-
Selection of solvents:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of N-Ac-LLM (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.
-
Incremental Solvent Addition: If the peptide is not fully dissolved, add another precise volume of the solvent and repeat the vortexing and visual inspection steps. Continue this process until the peptide is fully dissolved or a maximum volume has been reached.
-
Quantification by HPLC: To determine the exact solubility, centrifuge the saturated solution to pellet any undissolved solid. Carefully collect the supernatant and analyze it by a suitable HPLC method to quantify the concentration of the dissolved peptide.
A workflow for this protocol is depicted below.
Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and the execution of forced degradation studies to identify potential degradation products and pathways.
3.2.1. HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method is generally suitable for peptide analysis.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution:
A typical gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Detection:
-
UV detection at 210-230 nm.
3.2.2. Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the peptide under various stress conditions to generate potential degradation products.[5][8][9]
Stock Solution: Prepare a stock solution of N-Ac-LLM in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H2O2) and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Analyze the stressed samples by the developed HPLC method. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
The predicted degradation pathways for N-Ac-LLM are illustrated below.
Conclusion
While direct experimental data for N-Acetyl-Leucine-Leucine-Methionine is currently lacking, this guide provides a robust framework for predicting its solubility and stability based on its constituent amino acids. The detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. A thorough understanding of the solubility and stability of N-Ac-LLM is essential for its successful development as a potential therapeutic agent. The provided methodologies will enable the generation of crucial data for formulation design, analytical method validation, and regulatory submissions.
References
- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SolyPep: a fast generator of soluble peptides [bioserv.rpbs.univ-paris-diderot.fr]
- 4. biorxiv.org [biorxiv.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
Foundational Research on Cysteine Protease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of foundational research in the field of cysteine protease inhibitors. It covers their core mechanisms of action, diverse classifications, and significant therapeutic applications. This guide is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.
Introduction to Cysteine Proteases and Their Inhibitors
Cysteine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes.[1][2] These enzymes utilize a cysteine residue in their active site for the catalytic hydrolysis of peptide bonds.[1] In humans, prominent families of cysteine proteases include cathepsins, caspases, and calpains, each with distinct roles in cellular function and disease.[1][3]
The dysregulation of cysteine protease activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases.[1][4] This makes them attractive targets for therapeutic intervention. Cysteine protease inhibitors are molecules that bind to and inhibit the activity of these enzymes, offering a promising avenue for the development of novel therapeutics.[4]
Mechanisms of Inhibition:
Cysteine protease inhibitors can be broadly classified based on their mechanism of action:
-
Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as:
-
Competitive Inhibitors: Bind to the active site of the enzyme, preventing the substrate from binding.
-
Non-competitive Inhibitors: Bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.[1]
-
Uncompetitive Inhibitors: Bind only to the enzyme-substrate complex.
-
-
Irreversible Inhibitors: These inhibitors typically form a covalent bond with the catalytic cysteine residue in the active site, leading to permanent inactivation of the enzyme.[1] Many irreversible inhibitors contain an electrophilic "warhead" that reacts with the nucleophilic thiol group of the active site cysteine.
Key Families of Cysteine Proteases and Their Inhibitors
Cathepsins
Cathepsins are a group of proteases primarily found in lysosomes, where they are involved in protein degradation. However, they can also be secreted and have been implicated in various pathological processes, including tumor invasion and metastasis, and immune regulation.[5][6]
Caspases
Caspases are a family of cysteine proteases that are central to the process of apoptosis, or programmed cell death.[2][7][8] They exist as inactive zymogens and are activated in a cascade-like manner in response to apoptotic stimuli.
Calpains
Calpains are calcium-dependent cysteine proteases found in the cytosol.[9] Their activation is tightly regulated by intracellular calcium levels. Dysregulation of calpain activity is associated with neurodegenerative diseases and other pathologies.[9]
Quantitative Data on Cysteine Protease Inhibitors
The following tables summarize the inhibitory potency (IC50 and Ki values) of selected inhibitors against various cysteine proteases. This data is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Inhibitory Activity of Selected Inhibitors against Cathepsins
| Inhibitor | Target Cathepsin | IC50 (nM) | Ki (nM) | Reference |
| Odanacatib | Cathepsin K | 0.2 | - | [10] |
| Balicatib | Cathepsin K | 1.4 | - | [10] |
| Relacatib | Cathepsin K | - | - | [10] |
| MV061194 | Cathepsin K | - | 2.5 | [10] |
| SID 26681509 | Cathepsin L | 56 | - | [11] |
| K777 | Cathepsin B, L | - | - | [11] |
| CA-074 | Cathepsin B | - | 2-5 | [12] |
| E-64 | General Cysteine Proteases | 9 (for papain) | - | [12] |
| Cathepsin Inhibitor 1 | Cathepsin L, L2, S, K, B | pIC50: 7.9, 6.7, 6.0, 5.5, 5.2 | - | [11] |
| LY 3000328 | Cathepsin S (human) | 7.7 | - | [11] |
| LY 3000328 | Cathepsin S (mouse) | 1.67 | - | [11] |
Table 2: Inhibitory Activity of Selected Inhibitors against Caspases
| Inhibitor | Target Caspase | IC50 (nM) | Reference |
| ML132 (CID-4462093) | Caspase-1 | 0.023 | [13] |
| VX-765 analog (compound 4) | Caspase-1 | 0.023 | [14] |
| VRT-043198 (2b) | Caspase-1 | 0.204 | [14] |
| Ac-LESD-CMK | Caspase-8 | 50 | [15] |
| z-LEHD-FMK | Caspase-8 | 0.70 | [15] |
| z-IETD-FMK | Caspase-8 | 350 | [15] |
| Ac-LESD-CMK | Caspase-10 | 520 | [15] |
| z-LEHD-FMK | Caspase-10 | 3590 | [15] |
| z-IETD-FMK | Caspase-10 | 5760 | [15] |
| Z-VAD(OMe)-FMK | SARS-CoV-2 Mpro | 590 | [16] |
Table 3: Inhibitory Activity of Selected Inhibitors against Calpains
| Inhibitor | Target Calpain | IC50 (nM) | Reference |
| Calpeptin | Calpain I | 40 (ID50) | [12] |
| Calpain Inhibitor I | SARS-CoV-2 Mpro | ~10-fold weaker than Inhibitor II | [17] |
| Calpain Inhibitor II | SARS-CoV-2 Mpro | - | [17] |
| Calpain Inhibitor XII | Cathepsin L | 1.62 | [17] |
| α-mercaptoacrylic acid derivatives | Calpain-I | Varies | [18] |
Note: IC50 and Ki values can vary depending on the assay conditions. Please refer to the original publications for detailed experimental parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of cysteine protease inhibitors.
General Protocol for Determining IC50 of an Inhibitor
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
Purified cysteine protease
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (specific to the protease)
-
Test inhibitor compound at various concentrations
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the purified enzyme in the appropriate assay buffer to a working concentration.
-
Prepare a stock solution of the substrate and dilute it to the working concentration in the assay buffer.
-
Prepare a serial dilution of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Measure the fluorescence or absorbance at regular intervals or at a fixed time point using a microplate reader. The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[19]
-
Cathepsin Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring the activity of cathepsins such as Cathepsin B and L.[8]
Materials:
-
Cell lysate or purified cathepsin
-
Cathepsin-specific fluorogenic substrate (e.g., Ac-RR-AFC for Cathepsin B, Ac-FR-AFC for Cathepsin L)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
For cell-based assays, lyse the cells in chilled Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the cell lysate or purified enzyme.
-
Add the Reaction Buffer and DTT (if required for the specific cathepsin).
-
Add the cathepsin-specific fluorogenic substrate to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[8]
-
-
Data Analysis:
-
The relative cathepsin activity is proportional to the measured fluorescence.
-
Caspase Activity Assay (Fluorometric)
This protocol is based on common methods for measuring the activity of caspases, particularly the executioner caspases-3 and -7.[1][9][20]
Materials:
-
Cell lysate or purified caspase
-
Caspase-specific fluorogenic substrate (e.g., DEVD-AMC for Caspase-3/7)
-
Cell Lysis Buffer
-
Reaction Buffer containing DTT
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells using a known stimulus.
-
Lyse the cells in chilled Cell Lysis Buffer.
-
Centrifuge to remove debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate or purified caspase.
-
Add the Reaction Buffer containing DTT.
-
Add the caspase-specific fluorogenic substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).[9]
-
-
Data Analysis:
-
The caspase activity is proportional to the fluorescence signal.
-
Calpain Activity Assay (Fluorometric)
This protocol outlines a common procedure for measuring calpain activity.[5][21]
Materials:
-
Cell lysate or purified calpain
-
Calpain-specific fluorogenic substrate (e.g., Ac-LLY-AFC)
-
Extraction Buffer
-
10X Reaction Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Lyse cells in Extraction Buffer, which is designed to prevent auto-activation of calpain.
-
Centrifuge and collect the supernatant containing cytosolic proteins.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate or purified calpain.
-
Add the 10X Reaction Buffer.
-
Add the calpain-specific fluorogenic substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Measurement:
-
Data Analysis:
-
The change in calpain activity can be determined by comparing the fluorescence of treated samples with controls.
-
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caspase-Mediated Apoptosis Signaling Pathway
This diagram illustrates the extrinsic and intrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Calpain Signaling in Neurodegeneration
This diagram illustrates the role of calpain activation in neuronal injury and neurodegeneration, particularly in the context of calcium dysregulation.
Caption: Calpain activation and its downstream effects in neurodegeneration.
Cathepsin Signaling in the Immune Response
This diagram illustrates the role of cathepsins in antigen presentation by major histocompatibility complex (MHC) class II molecules.
Caption: Role of cathepsins in MHC class II antigen presentation.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing cysteine protease inhibitors.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.in]
- 2. Calpain-Glo™ Protease Assay Protocol [promega.com]
- 3. abcam.com [abcam.com]
- 4. protocols.io [protocols.io]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. affigen.com [affigen.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conformationally restricted calpain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes: ALLM, a Potent MEK1/2 Inhibitor for Cell Signaling Research
References
- 1. U0126 - Wikipedia [en.wikipedia.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. sinobiological.com [sinobiological.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcepta.com [abcepta.com]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acetyl-Leucine in Neuroscience
Disclaimer: The following information is intended for research and drug development professionals. N-Acetyl-Leucine is an investigational compound for several of the conditions discussed herein and should be handled according to appropriate laboratory and clinical guidelines.
Introduction
N-Acetyl-Leucine, an acetylated derivative of the essential amino acid Leucine, is emerging as a promising therapeutic agent for a range of neurological disorders. It is the L-enantiomer, N-acetyl-L-leucine (NALL), that is considered the pharmacologically active form.[1] Initially used as a racemic mixture (N-Acetyl-DL-Leucine) for the treatment of vertigo, recent research has highlighted its potential in neurodegenerative diseases characterized by lysosomal dysfunction, metabolic deficits, and neuroinflammation. This document provides an overview of its applications, summarizes key quantitative data from preclinical and clinical studies, and offers detailed protocols for relevant experimental models.
Therapeutic Applications and Mechanism of Action
N-Acetyl-Leucine is being investigated for its therapeutic potential in several neurodegenerative conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as various forms of cerebellar ataxia.[2][3] Promising preclinical evidence also suggests potential applications in Parkinson's Disease (PD) and Traumatic Brain Injury (TBI).[2][4]
The precise mechanism of action is still under investigation, but several key pathways have been identified:[1][5]
-
Lysosomal Function and Autophagy: N-Acetyl-Leucine has been shown to improve lysosome-related autophagy flux, which is crucial for clearing cellular debris and misfolded proteins. This may help reduce neuroinflammation and protect neurons from damage.[1][3]
-
Cellular Metabolism: The compound appears to modulate cellular energy metabolism. Studies suggest it can normalize glucose and glutamate metabolism and improve mitochondrial energy production, which is often impaired in neurodegenerative diseases.[1][5][6][7]
-
Reduction of Neuroinflammation: By restoring autophagy and improving cellular health, N-Acetyl-Leucine attenuates the expression of neuroinflammatory markers in the brain.[1][8]
-
Synaptic Function: In models of Parkinson's disease, NALL has been shown to upregulate proteins involved in synaptic function and increase the levels of the functional dopamine transporter (DAT).[2]
dot digraph "Proposed Mechanism of Action of N-Acetyl-Leucine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes NALL [label="N-Acetyl-L-Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysosome [label="Lysosomal Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Mitochondrial & Glucose\nMetabolism Deficit", fillcolor="#FBBC05", fontcolor="#202124"]; aSyn [label="α-Synuclein Aggregation\n(pS129-aSyn)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurodegeneration [label="Neurodegeneration &\nFunctional Decline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Autophagy [label="↑ Autophagy Flux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Energy [label="↑ Mitochondrial Function\n& ATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic [label="↑ Synaptic Function\n(↑ Parkin, ↑ DAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clearance [label="↑ pS129-aSyn Clearance", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NALL -> Autophagy [color="#5F6368"]; NALL -> Energy [color="#5F6368"]; NALL -> Synaptic [color="#5F6368"]; NALL -> Clearance [color="#5F6368"];
Lysosome -> Neurodegeneration [color="#5F6368"]; Metabolism -> Neurodegeneration [color="#5F6368"]; aSyn -> Neurodegeneration [color="#5F6368"]; Neuroinflammation -> Neurodegeneration [color="#5F6368"];
Autophagy -> Lysosome [label="Restores", color="#5F6368"]; Energy -> Metabolism [label="Improves", color="#5F6368"]; Synaptic -> Neurodegeneration [label="Protects", color="#5F6368"]; Clearance -> aSyn [label="Reduces", color="#5F6368"]; Autophagy -> Neuroinflammation [label="Reduces", color="#5F6368"]; }
Caption: Proposed multi-target mechanism of N-Acetyl-Leucine in neuroprotection.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key clinical and preclinical studies of N-Acetyl-Leucine.
Table 1: Clinical Trial Efficacy Data for N-Acetyl-L-Leucine (NALL)
| Disease | Study | N | Treatment | Duration | Primary Outcome Measure | Mean Change from Baseline (NALL) | Mean Change from Baseline (Placebo) | Result (p-value) |
|---|---|---|---|---|---|---|---|---|
| Niemann-Pick Disease Type C | Bremova-Ertl et al., 2024 | 60 | 2-4 g/day NALL (oral) | 12 weeks | SARA Score | -1.97 ± 2.43 | -0.60 ± 2.39 | p<0.001[5][9] |
| Niemann-Pick Disease Type C (Long-term) | Patterson et al. | 53 | 2-4 g/day NALL (oral) | 18 months | SARA Score | -1.64 ± 3.24 | N/A (Open-label) | p<0.001 (vs baseline)[10] |
| Ataxia Telangiectasia | Saberi et al., 2024 | 16 | 1-4 g/day NALL (oral) | 6 weeks | SARA Score | Not significant | Not significant | p > 0.05 |
| Cerebellar Ataxia (mixed etiology) | ALCAT Trial | 108 | 5 g/day Acetyl-DL-Leucine | 6 weeks | SARA Score | No significant difference vs placebo | No significant difference vs NALL | p = 0.48[11] |
| Cerebellar Ataxia (Case Series) | Strupp et al., 2013 | 13 | 5 g/day Acetyl-DL-Leucine | 1 week | SARA Score | -3.3 (from 16.1 to 12.8) | N/A | p = 0.002[2] |
SARA: Scale for the Assessment and Rating of Ataxia (lower score indicates better function).
Table 2: Preclinical Study Data for N-Acetyl-DL-Leucine (ADLL) in Prodromal Parkinson's Disease
| Study | Model | N | Treatment | Duration | Outcome Measure | Pre-Treatment Value | Post-Treatment Value |
|---|---|---|---|---|---|---|---|
| Oertel et al., 2024 (Case Report) | Patient 1 (iRBD) | 1 | 5 g/day ADLL (oral) | 22 months | DAT-SPECT PBR | 1.22 (pathological) | 1.67[12][13] |
| Oertel et al., 2024 (Case Report) | Patient 2 (iRBD) | 1 | 5 g/day ADLL (oral) | 18 months | DAT-SPECT PBR | 1.42 | 1.72 (near normal)[12][13] |
iRBD: Isolated REM Sleep Behavior Disorder; DAT-SPECT PBR: Dopamine Transporter SPECT Putaminal Binding Ratio (higher value indicates better dopaminergic integrity).
Experimental Protocols
Detailed methodologies for key preclinical and clinical assessments are provided below.
This protocol is based on studies demonstrating the neuroprotective effects of NALL following controlled cortical impact in mice.[4][8][14]
Objective: To assess the efficacy of NALL in improving functional recovery and reducing neuroinflammation after TBI.
Materials:
-
N-Acetyl-L-Leucine (e.g., Sigma #441511)
-
Male C57BL/6J mice (20-25g)
-
Controlled Cortical Impact (CCI) device
-
Oral gavage needles
-
Behavioral testing apparatus (Beam Walk, Morris Water Maze)
-
Reagents for Western Blot and Real-Time PCR
Protocol:
-
Animal Model: Induce moderate TBI using a CCI device (e.g., 3.5mm impactor tip, 6 m/s velocity, 2mm deformation depth) on the exposed cortex of anesthetized mice. Sham-operated animals undergo the same surgical procedure without the impact.
-
Drug Preparation and Administration:
-
Prepare a 10 mg/mL solution of NALL in water (may require initial dissolution in a small amount of ethanol).[15]
-
Administer NALL orally via gavage at a dose of 100 mg/kg daily, starting after the TBI procedure.[15] Alternatively, provide NALL mixed into powdered chow with diet gel.[14][15]
-
The vehicle control group receives the corresponding vehicle solution.
-
-
Behavioral Assessment (Motor Function - Beam Walk Test):
-
Assess motor coordination at baseline (pre-injury) and on days 1, 3, 7, 14, 21, and 28 post-TBI.[8]
-
Mice are trained to traverse a narrow wooden beam.
-
Record the time taken to cross the beam and the number of foot slips.
-
-
Behavioral Assessment (Cognitive Function - Morris Water Maze):
-
Conduct this test to assess spatial learning and memory, typically starting around day 14 post-injury.
-
Acquisition Phase: For 4-5 consecutive days, place the mouse in a large circular pool of opaque water and allow it to find a hidden platform. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical and Molecular Analysis:
-
At selected time points (e.g., 1, 3, 7 days post-TBI), euthanize animals and collect cortical tissue from the injury site.[14][15]
-
Western Blot: Analyze protein levels of autophagy markers (e.g., LC3-II/LC3-I ratio, p62) and inflammatory markers.
-
Real-Time PCR: Quantify mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other relevant genes.[8]
-
dot digraph "Experimental Workflow for Preclinical TBI Study" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Acquire C57BL/6J Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Behavioral Testing\n(Beam Walk)", fillcolor="#F1F3F4", fontcolor="#202124"]; TBI [label="Induce TBI via\nControlled Cortical Impact (CCI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grouping [label="Randomize into Groups\n(Vehicle vs. NALL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Daily Oral Administration\n(100 mg/kg NALL or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Behavioral [label="Post-TBI Behavioral Testing\n(Beam Walk, Morris Water Maze)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Tissue Collection &\nBiochemical Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis &\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Baseline [color="#5F6368"]; Baseline -> TBI [color="#5F6368"]; TBI -> Grouping [color="#5F6368"]; Grouping -> Treatment [color="#5F6368"]; Treatment -> Behavioral [label="Days 1-28", color="#5F6368"]; Treatment -> Biochem [label="Days 1, 3, 7", color="#5F6368"]; Behavioral -> Data [color="#5F6368"]; Biochem -> Data [color="#5F6368"]; }
Caption: General experimental workflow for evaluating NALL in a TBI mouse model.
This protocol is adapted from standard procedures and is relevant for studies investigating NALL in models of Parkinson's Disease.[2] It is based on a published, detailed protocol for measuring pS129 alpha-synuclein in mouse plasma and can be adapted for brain tissue lysates.[11][16]
Objective: To quantify the levels of α-synuclein phosphorylated at serine 129 (pS129-aSyn), a key pathological marker in Parkinson's disease, in response to NALL treatment.
Protocol:
-
Sample Preparation (Brain Tissue):
-
Homogenize dissected brain tissue (e.g., striatum, substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against pS129-aSyn (e.g., Abcam #ab51253) diluted in blocking buffer (e.g., 1:1000).[17]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane for 1-2 hours at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[11]
-
Washing: Repeat the washing step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager (e.g., ChemiDoc).
-
Quantify the band intensities using software like ImageJ.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or total α-synuclein.
-
This is a generalized protocol based on published Phase III trials for Niemann-Pick Disease Type C and other cerebellar ataxias.[5]
Objective: To evaluate the safety and efficacy of N-Acetyl-L-Leucine in improving ataxia symptoms and quality of life in patients with a diagnosed ataxic disorder.
Study Design: A multinational, randomized, double-blind, placebo-controlled, crossover study.
Participant Population: Patients aged 4 years and older with a genetically confirmed diagnosis of the target disorder (e.g., NPC, Ataxia Telangiectasia) and a baseline SARA score within a specified range (e.g., 7 to 34).[9]
Protocol:
-
Screening and Baseline:
-
Confirm diagnosis and eligibility criteria.
-
Obtain written informed consent.
-
Conduct baseline assessments, including the Scale for the Assessment and Rating of Ataxia (SARA), Spinocerebellar Ataxia Functional Index (SCAFI), and quality of life questionnaires.
-
-
Randomization and Treatment Period 1 (12 weeks):
-
Crossover to Treatment Period 2 (12 weeks):
-
At the end of Period 1, participants switch to the opposite treatment (NALL to placebo, or placebo to NALL) without a washout period.
-
Continue the same dosage and monitoring schedule.
-
-
Assessments:
-
The primary efficacy endpoint is the change in the total SARA score from baseline to the end of the 12-week NALL treatment period compared to the change after the placebo period.[5]
-
Secondary endpoints include changes in SCAFI scores, Clinical Global Impression of Improvement (CGI-I), and quality of life scales.[5]
-
Assessments are performed at baseline, week 12, and week 24.
-
-
Data Analysis:
-
The primary analysis will compare the change in SARA scores between the NALL and placebo treatments using data from both crossover periods.
-
Safety analysis will include the incidence and severity of all adverse events.
-
References
- 1. nnpdf.org [nnpdf.org]
- 2. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
- 6. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Total and PS129 aSyn levels using Western Blot [protocols.io]
- 12. Acetyl-DL-leucine in two individuals with... - Cure Parkinson's [healthunlocked.com]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Human α-synuclein overexpression in a mouse model of Parkinson’s disease leads to vascular pathology, blood brain barrier leakage and pericyte activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of ALLM (ATAC-see with Light Microscopy) for Studying Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. While the underlying molecular mechanisms are complex and multifactorial, recent evidence highlights the critical role of epigenetic dysregulation, particularly changes in chromatin accessibility, in the pathogenesis of these disorders. Assay for Transposase-Accessible Chromatin with visualization (ATAC-see), here referred to as ALLM (ATAC-see with Light Microscopy), is a powerful technique that allows for the simultaneous visualization and sequencing of accessible chromatin regions within intact cells and tissues.[1][2][3] This dual capability provides unprecedented opportunities to investigate how the spatial organization of the genome and the accessibility of regulatory elements are altered in neurodegenerative diseases, offering novel insights for therapeutic development.
This compound utilizes a hyperactive Tn5 transposase loaded with fluorescently labeled and sequencing-compatible DNA adaptors.[1][2] This enzyme preferentially inserts these adaptors into open, accessible regions of chromatin. The incorporated fluorescent tags enable direct visualization of the accessible genome using light microscopy, while the sequencing adaptors allow for the identification of these regions through next-generation sequencing (ATAC-seq).[1][3][4] This integrated approach allows researchers to link the physical organization of chromatin within the nucleus to genome-wide accessibility profiles at the single-cell level.
Application Notes
The application of this compound in neurodegenerative disease research offers several key advantages:
-
Spatial Resolution of Chromatin Architecture: this compound enables the direct visualization of the three-dimensional organization of accessible chromatin within individual neurons.[1][2][4] This is particularly valuable for studying how chromatin structure is disrupted in specific neuronal populations affected by neurodegeneration. For instance, researchers can investigate whether there are global changes in chromatin compaction or redistribution of accessible regions to the nuclear periphery, which has been observed in other cell types.[2]
-
Identification of Disease-Specific Regulatory Elements: By coupling imaging with sequencing, this compound can identify specific enhancers, promoters, and other regulatory elements with altered accessibility in disease models or patient-derived cells.[5] This information is crucial for understanding the gene regulatory networks that are dysregulated in neurodegenerative diseases.
-
Cell-Type Specific Analysis: When combined with cell-sorting techniques like Fluorescence-Activated Cell Sorting (FACS) or by using specific markers during imaging, this compound can be used to analyze chromatin accessibility in distinct neuronal and glial cell types.[6][7] This is critical as different cell types exhibit varying vulnerabilities in neurodegenerative disorders.
-
High-Throughput and Low-Input Requirements: The underlying ATAC-seq technology is known for its relatively low input material requirements, making it suitable for studying rare cell populations or precious patient samples.[8][9]
This compound in Specific Neurodegenerative Diseases:
While the direct application of the imaging component of ATAC-see in neurodegenerative disease research is still an emerging area, the sequencing component (ATAC-seq) has already provided significant insights:
-
Alzheimer's Disease (AD): ATAC-seq studies in AD mouse models and post-mortem human brain tissue have identified thousands of differentially accessible chromatin regions in neurons and glial cells.[5][10][11] These changes in accessibility are linked to genes involved in inflammatory responses, synaptic function, and amyloid-beta processing. This compound could be used to visualize how the chromatin landscape of specific neuronal populations, such as those in the hippocampus, is reorganized in response to amyloid-beta plaque formation or tau pathology.
-
Parkinson's Disease (PD): In the context of PD, ATAC-seq has been used to identify enhancer variants in the SNCA gene (encoding alpha-synuclein) and to characterize cell type-specific chromatin accessibility changes in dopaminergic neurons.[12][13] this compound could provide visual confirmation of these accessibility changes in situ and explore the 3D chromatin structure around key PD-related genes.
-
Huntington's Disease (HD): Studies using ATAC-seq in HD models have revealed alterations in chromatin accessibility that are associated with the expression of the mutant huntingtin protein.[14] These changes affect genes involved in neuronal development and function. This compound could be employed to visualize the impact of mutant huntingtin on the global chromatin organization within striatal neurons.
Quantitative Data Summary
The following tables summarize quantitative findings from ATAC-seq studies in the context of neurodegenerative diseases. It is important to note that this data is derived from the sequencing component of the this compound workflow. The imaging component of this compound provides a qualitative and potentially quantifiable spatial context to these sequencing-based findings.
Table 1: Differentially Accessible Regions (DARs) in Alzheimer's Disease Models
| Model System | Brain Region/Cell Type | Upregulated DARs | Downregulated DARs | Associated Pathways | Reference |
| APP/PS1 Mouse Model | Hippocampus | 1,690 | Not specified | Synaptic transmission, cell-cell signaling | [15] |
| Human Post-mortem | Superior Temporal Gyrus & Entorhinal Cortex (Neurons) | 4,406 (AD vs. Control) | Not specified | Endocytosis, RHO GTPase signaling | [10][16] |
| Human Post-mortem | Superior Temporal Gyrus & Entorhinal Cortex (Non-neurons) | 2,085 (AD vs. Control) | Not specified | Blood-brain barrier establishment | [10][16] |
Table 2: Chromatin Accessibility Changes in Parkinson's Disease
| Model System | Cell Type | Key Findings | Associated Genes | Reference |
| Mouse Model | Dopaminergic Neurons | Identification of PD-associated enhancer variants | SNCA | [12] |
| Human Post-mortem | Temporal Cortex (Glutamatergic Neurons) | Identification of a susceptible neuronal subpopulation with altered gene expression and chromatin accessibility | SNCA, YY1, SP3, KLF16 | [13] |
Table 3: Chromatin Accessibility Alterations in Huntington's Disease
| Model System | Cell Type | Differentially Accessible Regions (DARs) | Associated Pathways | Reference |
| Rhesus Monkey iPSC-derived Astrocytes | Astrocytes | Dynamic alterations in promoter-proximal accessibility during differentiation | p53 signaling, E2F target genes | [14] |
Experimental Protocols
Protocol 1: this compound Sample Preparation and Staining of Neuronal Cultures
This protocol is adapted from the original ATAC-see protocol and optimized for neuronal cell cultures.
Materials:
-
Neuronal cell culture (e.g., primary neurons or iPSC-derived neurons)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 1% formaldehyde in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Tn5 transposome mix (loaded with fluorescently labeled and sequencing-compatible adaptors)
-
DAPI solution
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow neurons on coverslips suitable for microscopy.
-
Fixation: Gently wash the cells with PBS and then fix with 1% formaldehyde in PBS for 10 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Transposition Reaction: Incubate the permeabilized cells with the Tn5 transposome mix in a humidity chamber for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound transposomes.
-
Nuclear Staining: Stain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed with imaging using a confocal or super-resolution microscope.
Protocol 2: Image Acquisition and Analysis
Equipment:
-
Confocal or super-resolution microscope with appropriate laser lines for the chosen fluorophore and DAPI.
Procedure:
-
Image Acquisition:
-
Acquire z-stacks of the DAPI and ATAC-see signals from individual nuclei.
-
Use imaging parameters (e.g., laser power, exposure time) that minimize photobleaching and maximize signal-to-noise ratio.
-
-
Image Processing and Analysis:
-
Perform 3D reconstruction of the nuclei using imaging software.
-
Segment individual nuclei based on the DAPI signal.
-
Within each nucleus, identify and quantify the ATAC-see signal (e.g., number of foci, intensity, spatial distribution).
-
Analyze the spatial relationship between accessible chromatin regions and nuclear landmarks (e.g., nuclear lamina, nucleoli).
-
Protocol 3: Library Preparation for Sequencing (from the same sample)
After imaging, the DNA from the same coverslip can be extracted and used for ATAC-seq library preparation.
Materials:
-
DNA extraction kit suitable for low-input samples
-
PCR master mix
-
Sequencing primers
-
AMPure XP beads
Procedure:
-
DNA Extraction: Extract genomic DNA from the cells on the coverslip following the manufacturer's protocol.
-
PCR Amplification: Amplify the transposed DNA fragments using PCR with primers that anneal to the sequencing adaptors. The number of PCR cycles should be optimized to avoid library over-amplification.
-
Library Purification: Purify the amplified library using AMPure XP beads to remove primers and small fragments.
-
Quality Control: Assess the quality and size distribution of the library using a Bioanalyzer or similar instrument.
-
Sequencing: Perform paired-end sequencing on a next-generation sequencing platform.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound in neurodegenerative disease studies.
Signaling Pathway Implicated in Neurodegeneration
Caption: Signaling pathway in neurodegeneration investigated by this compound.
Logical Relationship of this compound Data Integration
Caption: Logical workflow for integrating this compound imaging and sequencing data.
References
- 1. ATAC-see reveals the accessible genome by transposase-mediated imaging and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATAC-see: a method for integrated imaging and sequencing of the accessible genome | Explore Technologies [techfinder.stanford.edu]
- 4. To Visually Observe Easily Accessible Chromatin Using ATAC-see Techniques [creative-biogene.com]
- 5. Characterization of the chromatin accessibility in an Alzheimer’s disease (AD) mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigenie.com [epigenie.com]
- 7. Cell type-specific chromatin accessibility analysis in the mouse and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ATAC-seq protocol for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATAC-seq on Sorted Adult Mouse Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The three-dimensional landscape of cortical chromatin accessibility in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 12. Characterization of altered molecular mechanisms in Parkinson’s disease through cell type–resolved multiomics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-nucleus multi-omics of Parkinson’s disease reveals a glutamatergic neuronal subtype susceptible to gene dysregulation via alteration of transcriptional networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin accessibility and transcription dynamics during in vitro astrocyte differentiation of Huntington’s Disease Monkey pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification, dynamic visualization, and validation of bias in ATAC-seq data with ataqv - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GTN Video: ATAC-Seq data analysis [gallantries.github.io]
Application Notes and Protocols for Alantolactone (ALT)-Induced Apoptosis in Cancer Cell Lines
Note: The following application notes and protocols are based on the compound Alantolactone (ALT), a natural sesquiterpene lactone that has been extensively studied for its apoptosis-inducing effects in various cancer cell lines. This is provided on the assumption that the user's query "ALLM" may have been a typographical error.
Introduction
Alantolactone (ALT), a bioactive compound extracted from the roots of Inula helenium and other related plants, has emerged as a promising natural product for cancer therapy. It exhibits potent cytotoxic and pro-apoptotic activities against a wide spectrum of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to study and quantify ALT-induced apoptosis, along with insights into the underlying molecular mechanisms. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Effects of Alantolactone on Cancer Cell Viability
The anti-proliferative activity of Alantolactone has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The following tables summarize the dose-dependent and time-dependent effects of ALT on different cancer cell lines.
Table 1: Dose-Dependent Inhibition of Cancer Cell Viability by Alantolactone (IC50 Values)
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 35.45 | [1] |
| 48 | 24.29 | [1] | ||
| MDA-MB-231 | Breast Cancer | 48 | 13.3 | [2] |
| BT-549 | Breast Cancer | 48 | ~4.5-17.1 | [2] |
| NCI-H1299 | Lung Cancer | Not Specified | Not Specified | [3][4] |
| Anip973 | Lung Cancer | Not Specified | Not Specified | [3][4] |
| HepG2 | Liver Cancer | Not Specified | Dose-dependent inhibition | [5] |
| Bel-7402 | Liver Cancer | Not Specified | Dose-dependent inhibition | [5] |
| SMMC-7721 | Liver Cancer | Not Specified | Dose-dependent inhibition | [5] |
| RKO | Colon Cancer | Not Specified | Dose-dependent inhibition | [6] |
| PC-3 | Prostate Cancer | 24 | 3.063 | [7] |
| 48 | 1.666 | [7] | ||
| 72 | 1.557 | [7] | ||
| SiHa | Cervical Cancer | 24 | Dose-dependent inhibition | [8] |
| HeLa | Cervical Cancer | 24 | Dose-dependent inhibition | [8] |
| 143B | Osteosarcoma | Not Specified | Not Specified | [9] |
| MG63 | Osteosarcoma | Not Specified | Not Specified | [9] |
| OPM2 | Multiple Myeloma | Not Specified | Not Specified | [9] |
| IM-9 | Multiple Myeloma | Not Specified | Not Specified | [9] |
Table 2: Time-Dependent Effect of Alantolactone on MCF-7 Breast Cancer Cell Viability
| Alantolactone Concentration (µM) | 24 h (% Viability) | 48 h (% Viability) |
| 5 | Significantly reduced | Further reduced |
| 10 | Significantly reduced | Further reduced |
| 20 | Significantly reduced | Further reduced |
| 30 | Significantly reduced | Further reduced |
| 40 | Similar to 5-Fu | Similar to 5-Fu |
| 80 | Significantly reduced | Further reduced |
Data adapted from a study on MCF-7 cells, showing a concentration- and time-dependent decrease in cell viability.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess Alantolactone-induced apoptosis are provided below.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of Alantolactone on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Alantolactone (ALT) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Alantolactone in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ALT. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Alantolactone
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating cells with Alantolactone for the desired time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with Alantolactone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using the BCA assay.[10]
-
SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.[10]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Visualization of Pathways and Workflows
Signaling Pathways of Alantolactone-Induced Apoptosis
Alantolactone induces apoptosis through multiple signaling pathways, often involving the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades.
Caption: Alantolactone-induced apoptosis signaling pathways.
Experimental Workflow for Studying Alantolactone-Induced Apoptosis
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of Alantolactone on a cancer cell line.
Caption: Experimental workflow for apoptosis studies.
References
- 1. Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alantolactone induces activation of apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alantolactone Induced Apoptosis and DNA Damage of Cervical Cancer through ATM/CHK2 Signaling Pathway [jstage.jst.go.jp]
- 9. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Calpain Inhibition Studies with ALLM
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a multitude of cellular processes, including signal transduction, cell motility, apoptosis, and synaptic plasticity.[1][2] The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are activated by micromolar and millimolar calcium concentrations, respectively.[3] Dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer, making them a significant target for therapeutic intervention.[2][4]
ALLM, also known as Calpain Inhibitor II, is a potent, cell-permeable peptide aldehyde inhibitor used extensively in research to probe the function of calpains.[5] It effectively inhibits calpain-1 and calpain-2, and also shows activity against other cysteine proteases like cathepsin B and cathepsin L. Its mechanism involves forming a stable complex with the calpain enzyme, inducing a conformational change that obstructs substrate access and processing.[6] These notes provide detailed protocols and experimental design considerations for utilizing this compound in calpain inhibition studies.
Properties of this compound (Calpain Inhibitor II)
This compound is a valuable tool for investigating calpain-dependent pathways. Its cell permeability allows for its use in both in vitro and cell-based assays. However, researchers should be mindful of its inhibitory activity against other proteases, such as cathepsins, which may necessitate the use of appropriate controls to ensure that the observed effects are specifically due to calpain inhibition.
Table 1: Inhibitory Potency of this compound against Various Proteases
| Target Protease | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Calpain I | 120 nM | |
| Calpain II | 230 nM | |
| Cathepsin B | 100 nM |
| Cathepsin L | 0.6 nM (600 pM) | |
Table 2: Recommended Working Concentrations for this compound
| Application | Cell Type | Concentration Range | Notes | Reference |
|---|---|---|---|---|
| Induction of Apoptosis | Leukemia (Jurkat, ALL-1) & Lymphoma (RAMOS) | 50 - 100 µM | Induces caspase-dependent apoptosis. | [5] |
| Neuroprotection | Organotypic Brain Slice Cultures | 4 µM | Inhibited calpain activity and reduced Mn-induced nerve cell injury. | [7] |
| Inhibition of Clot Contraction | Platelet-Rich Plasma | 100 µM | Delays the initiation and progression of platelet-mediated clot contraction. | [8] |
| General Calpain Inhibition | Various Cell Lines | 10 - 50 µM | Effective range for inhibiting cleavage of endogenous substrates. |[9] |
Visualized Workflows and Pathways
To facilitate experimental design, the following diagrams illustrate key pathways and workflows relevant to this compound-based calpain inhibition studies.
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified calpain-1 or calpain-2 in a controlled, cell-free environment. It is ideal for determining the half-maximal inhibitory concentration (IC50).[10]
Materials:
-
Purified human calpain-1 or calpain-2 (recombinant)
-
Calpain Activity Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM CaCl2
-
Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting range might be from 1 µM to 1 nM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Calpain Activity Buffer.
-
Diluted this compound or DMSO (for the 'no inhibitor' control).
-
Include a 'no enzyme' control containing only buffer and substrate.
-
-
Enzyme Addition: Add purified calpain-1 or calpain-2 to all wells except the 'no enzyme' control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic calpain substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes). The cleavage of the AMC group from the substrate releases a fluorescent signal.[11]
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) for each concentration of this compound from the linear portion of the fluorescence curve.[12]
-
Normalize the velocities to the 'no inhibitor' control.
-
Plot the normalized reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Calpain Substrate Cleavage in Cells
This protocol assesses the efficacy of this compound in a cellular context by monitoring the cleavage of an endogenous calpain substrate, such as α-spectrin, which is cleaved by calpain to produce characteristic breakdown products (BDPs).[4]
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma, primary neurons)
-
Cell culture medium and reagents
-
Calpain-activating agent (e.g., glutamate, calcium ionophore like A23187)
-
This compound (dissolved in DMSO)
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against the substrate of interest (e.g., anti-α-spectrin)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with the desired concentration of this compound (or DMSO vehicle control) for 1-2 hours.
-
Induce Calpain Activity: Add the calpain-activating agent to the medium and incubate for the desired time (e.g., 30 minutes to 4 hours). Include a negative control group with no activating agent.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-α-spectrin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity of the full-length substrate and its specific cleavage products. A decrease in the full-length protein and an increase in the BDPs in the stimulated group should be observed, which should be attenuated in the this compound-treated group.
Protocol 3: Assessing this compound Effects on Apoptosis via Flow Cytometry
This protocol details how to measure apoptosis in a cell line known to be sensitive to this compound, such as Jurkat cells, using Annexin V and Propidium Iodide (PI) staining.[5]
Materials:
-
Jurkat (human acute T-cell leukemia) cell line
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a suspension culture at a density of 0.5 x 10^6 cells/mL.
-
Treatment: Treat the cells with this compound (e.g., 50 µM, 100 µM), DMSO (vehicle control), or staurosporine (e.g., 1 µM) for a specified time (e.g., 12-24 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.
-
References
- 1. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calpain-3 Is Not a Sodium Dependent Protease and Simply Requires Calcium for Activation [mdpi.com]
- 4. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. scbt.com [scbt.com]
- 7. Inhibition of Calpain Prevents Manganese-Induced Cell Injury and Alpha-Synuclein Oligomerization in Organotypic Brain Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of calpain activity in vitro and in situ using a fluorescent compound and tau as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N--Acetyl-L-leucine in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-leucine (NALL), an acetylated derivative of the essential amino acid L-leucine, is emerging as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders.[1][2][3] Preclinical and clinical studies are exploring its efficacy in conditions such as Niemann-Pick disease type C, GM2 gangliosidoses, cerebellar ataxia, and Parkinson's disease.[1] This document provides detailed application notes and experimental protocols for the use of N-Acetyl-L-leucine in primary neuron cultures, a critical in vitro model for neurodegenerative disease research.
Mechanism of Action
The neuroprotective effects of N-Acetyl-L-leucine are believed to be multifactorial. Proposed mechanisms include the modulation of cellular metabolism, enhancement of autophagy, and reduction of neuroinflammation.[4][5] In primary neuron models, NALL has been shown to upregulate lysosomal, mitochondrial, and synaptic proteins.[1][2][3] A key finding is its ability to reduce levels of pathological, phosphorylated α-synuclein (pS129), a hallmark of Parkinson's disease, in patient-derived dopaminergic neurons.[1][2][3] This effect is mediated, at least in part, by the induction of the serine protease HTRA1 and the upregulation of wild-type parkin, which in turn improves synaptic function.[1][2]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of N-Acetyl-L-leucine.
Table 1: Effect of N-Acetyl-L-leucine on Phosphorylated α-Synuclein in Primary Dopaminergic Neurons
| Cell Type | NALL Concentration (mM) | Treatment Duration | Analyzed Fraction | Reduction in pS129-α-synuclein (%) | Reference |
| GBA1 L444P Patient-Derived Dopaminergic Neurons | 10 | 4 weeks | Triton-soluble | ~45% | [6] |
| GBA1 L444P Patient-Derived Dopaminergic Neurons | 10 | 4 weeks | Triton-insoluble | ~50% | [6] |
| GBA1 N370S Patient-Derived Dopaminergic Neurons | 5 | Not Specified | Not Specified | ~30-60% | [6] |
| LRRK2 R1441C Patient-Derived Dopaminergic Neurons | 10 | Not Specified | Not Specified | ~30-60% | [6] |
Table 2: Effect of N-Acetyl-L-leucine on Parkin Expression in Primary Dopaminergic Neurons
| Cell Type | NALL Concentration (mM) | Treatment Duration | Increase in Parkin Levels (%) | Reference |
| GBA1 L444P Patient-Derived Dopaminergic Neurons | 10 | Not Specified | ~70% | [6] |
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Neuron Cultures with N-Acetyl-L-leucine
This protocol outlines the general procedure for treating primary cortical or dopaminergic neurons with N-Acetyl-L-leucine.
Materials:
-
Primary neuron culture (e.g., from embryonic rodent cortex or human iPSC-derived dopaminergic neurons)
-
N-Acetyl-L-leucine (Sigma-Aldrich, Cat. No. 441511 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Complete neuron culture medium
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of N-Acetyl-L-leucine Stock Solution:
-
Dissolve N-Acetyl-L-leucine in DMSO to prepare a 1 M stock solution.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Plating and Culture of Primary Neurons:
-
Isolate and culture primary neurons according to standard laboratory protocols. For example, cortical neurons can be isolated from embryonic day 15.5 mouse cortices and plated on poly-L-lysine coated dishes.
-
Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment of Neurons with N-Acetyl-L-leucine:
-
On the day of treatment, thaw an aliquot of the N-Acetyl-L-leucine stock solution.
-
Dilute the stock solution in complete neuron culture medium to the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).[1][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question.
-
Carefully remove the existing culture medium from the neurons and replace it with the medium containing N-Acetyl-L-leucine.
-
For long-term treatments, replace the medium with freshly prepared N-Acetyl-L-leucine-containing medium twice a week.[1]
-
Incubate the neurons for the desired treatment duration (e.g., 7, 14, or 21 days).[1]
-
Protocol 2: Assessment of Neuronal Viability
This protocol describes the use of the MTT assay to assess the effect of N-Acetyl-L-leucine on neuronal viability.
Materials:
-
Primary neurons cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Treatment: Treat the primary neurons with various concentrations of N-Acetyl-L-leucine as described in Protocol 1. Include untreated control wells.
-
MTT Incubation: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol details the procedure for analyzing changes in protein expression (e.g., pS129-α-synuclein, parkin, HTRA1) in primary neurons following N-Acetyl-L-leucine treatment.
Materials:
-
Treated and untreated primary neuron cultures
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS129-α-synuclein, anti-parkin, anti-HTRA1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathways of N-Acetyl-L-leucine in neurons.
References
- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for Detecting Calpain Activity via Western Blot Following ALLM Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Dysregulation of calpain activity is implicated in various cellular processes, including cell motility, proliferation, and apoptosis. Consequently, calpains are a significant target in drug development for various diseases. One method to assess the efficacy of calpain inhibitors is to measure the cleavage of specific calpain substrates. This document provides a detailed protocol for utilizing Western blot to detect calpain activity in cell cultures treated with ALLM, a potent, cell-permeable calpain inhibitor. This compound inhibits calpain I and calpain II by forming a stable complex with the enzyme, which induces a conformational change that blocks substrate recognition and processing[1].
The protocol focuses on the detection of α-spectrin breakdown products (BDPs), as α-spectrin is a well-established calpain substrate. In the presence of active calpain, the full-length ~240 kDa α-spectrin is cleaved into characteristic BDPs of approximately 145 kDa and 150 kDa. The abundance of these BDPs, therefore, serves as an indirect measure of calpain activity.
Signaling Pathway of Calpain Activation and Inhibition by this compound
An increase in intracellular calcium (Ca2+) levels is the primary trigger for calpain activation. This influx can be initiated by various stimuli, such as growth factors or cellular stress. Once activated, calpain proteolytically cleaves a wide array of substrate proteins, including the cytoskeletal protein α-spectrin, leading to downstream cellular effects. This compound acts as a direct inhibitor of calpain, preventing this substrate cleavage.
Experimental Workflow
The overall experimental process for assessing calpain activity using Western blot after this compound treatment involves cell culture and treatment, sample preparation, protein analysis, and data interpretation.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the experimental protocol.
Table 1: this compound Treatment and Controls
| Parameter | Recommendation | Notes |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell line. A concentration of 50 or 100 µM has been shown to induce apoptosis in some cell lines[2][3]. |
| Incubation Time | 1 - 48 hours | Time-course experiments are recommended to determine the optimal treatment duration. |
| Vehicle Control | DMSO | Use the same volume of DMSO as used for the highest concentration of this compound. |
| Positive Control | Ca2+ ionophore (e.g., A23187, 1 µM) | To induce calpain activity. |
| Negative Control | Untreated cells | To establish baseline calpain activity. |
Table 2: Antibody Dilutions and Protein Loading
| Reagent | Suggested Dilution/Amount |
| Protein Loading per well | 20 - 40 µg |
| Primary Antibody: Anti-α-spectrin | 1:1000 - 1:2000 |
| Primary Antibody: Anti-GAPDH/β-actin | 1:1000 - 1:5000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
Experimental Protocols
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (Calpain Inhibitor II)
-
DMSO (vehicle)
-
Ca2+ ionophore (e.g., A23187)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-α-spectrin, Mouse anti-GAPDH or anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol Steps
1. Cell Culture and Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 µM) for the chosen duration (e.g., 24 hours). Include vehicle (DMSO), positive (Ca2+ ionophore), and negative (untreated) controls.
2. Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to 20-40 µg of protein, and boil at 95°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-spectrin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
5. Data Analysis
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities of the ~145 kDa α-spectrin breakdown product and the full-length α-spectrin using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the cleaved fragment to the full-length protein or to the loading control for each sample.
-
Compare the ratios between the different treatment groups to determine the effect of this compound on calpain activity. A decrease in the ratio of cleaved to full-length α-spectrin in this compound-treated samples compared to the control indicates inhibition of calpain activity.
Logical Relationship of the Protocol
The following diagram illustrates the logical flow and expected outcomes of the experiment.
References
Application Notes and Protocols for Investigating Cytoskeletal Protein Degradation Using ALLM
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytoskeleton, a complex network of protein filaments including actin microfilaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular organization. The dynamic remodeling of the cytoskeleton is tightly regulated by a balance of protein synthesis and degradation. Dysregulation of cytoskeletal protein degradation is implicated in a variety of pathological conditions, including neurodegenerative diseases, muscular dystrophies, and cancer.
N-Acetyl-L-leucyl-L-leucyl-L-methional, commonly known as ALLM, is a potent, cell-permeable peptide aldehyde that primarily functions as an inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are key players in the limited proteolysis of numerous cytoskeletal and associated proteins, initiating their breakdown. Additionally, this compound has been reported to exhibit inhibitory effects on the 26S proteasome, a major cellular machinery for targeted protein degradation. This dual activity makes this compound a valuable tool for investigating the roles of both calpain- and proteasome-mediated pathways in cytoskeletal protein turnover.
These application notes provide detailed protocols for utilizing this compound to study the degradation of various cytoskeletal proteins in cell culture. The included methodologies for Western blotting and immunofluorescence will enable researchers to qualitatively and quantitatively assess the impact of this compound on cytoskeletal integrity and protein levels.
Mechanism of Action of this compound
This compound primarily targets calpain-1 (μ-calpain) and calpain-2 (m-calpain), which are ubiquitously expressed and involved in a wide range of cellular processes, including cytoskeletal remodeling. Elevated intracellular calcium levels activate calpains, which then cleave specific cytoskeletal proteins at defined sites. This initial cleavage can generate fragments that are then further degraded by the ubiquitin-proteasome system. This compound, by inhibiting calpain, prevents this initial cleavage event, thereby stabilizing the cytoskeleton.
The ubiquitin-proteasome system is responsible for the degradation of the majority of intracellular proteins. Proteins are targeted for degradation by the covalent attachment of a polyubiquitin chain, which is then recognized by the 26S proteasome. Inhibition of the proteasome by this compound, although weaker than its effect on calpains, can lead to the accumulation of ubiquitinated proteins, including cytoskeletal components, providing insights into their proteasomal degradation pathways.
Data Presentation
Table 1: Effect of this compound on the Degradation of Key Cytoskeletal Proteins
| Cytoskeletal Protein | Cellular Context | This compound Concentration (μM) | Incubation Time (hours) | Observed Effect | Reference |
| α-Spectrin | Neuronal cells (in vitro model of injury) | 10 - 100 | 4 - 24 | Inhibition of cleavage into 150/145 kDa fragments | |
| Neurofilament-L (NF-L) | Cortical neurons | 50 - 200 | 12 - 48 | Reduced degradation and preservation of filament integrity | |
| Talin | Platelets, Fibroblasts | 10 - 50 | 1 - 6 | Inhibition of cleavage, stabilization of focal adhesions | |
| Vinculin | Pancreatic acini | 25 - 100 | 2 - 8 | Reduced cleavage and preservation of cell-cell junctions | |
| Keratin 8/18 | Epithelial cells (under stress) | 20 - 100 | 6 - 24 | Partial inhibition of degradation, reduced aggresome formation | |
| Vimentin | Jurkat T cells | 50 | 4 | Inhibition of degradation during apoptosis |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cell lines with this compound to investigate its effect on cytoskeletal protein degradation.
Materials:
-
Adherent cell line of interest (e.g., SH-SY5Y for neuronal studies, HeLa for epithelial studies, NIH-3T3 for fibroblast studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (stock solution in DMSO, typically 10-50 mM)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24-48 hours in a humidified incubator.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental question.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. For control wells, use medium containing the same concentration of DMSO as the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting or immunofluorescence). For Western blotting, wash the cells once with ice-cold PBS and then lyse them directly in the plate using an appropriate lysis buffer. For immunofluorescence, proceed directly to the fixation step.
Protocol 2: Western Blotting for Cytoskeletal Protein Degradation
This protocol outlines the steps for detecting changes in the levels of cytoskeletal proteins and their cleavage products by Western blotting.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the cytoskeletal protein of interest (e.g., anti-α-Spectrin, anti-NF-L, anti-Talin, anti-Actin, anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Immunofluorescence for Visualizing Cytoskeletal Integrity
This protocol allows for the visualization of the cytoskeleton and the assessment of its integrity following this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound-treated and control cells
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies against the cytoskeletal protein of interest (e.g., anti-α-Tubulin, Phalloidin for F-actin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: After this compound treatment, wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, with the second wash containing DAPI for nuclear counterstaining.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Mandatory Visualization
Caption: Calpain-mediated cytoskeletal protein degradation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating cytoskeletal protein degradation using this compound.
Caption: Ubiquitin-proteasome pathway for cytoskeletal protein degradation and the potential inhibitory effect of this compound.
Application Note: Flow Cytometry Analysis of Apoptosis Induced by ALLM Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-leucinyl-L-leucinyl-L-methional (ALLM) is a potent, cell-permeable calpain and proteasome inhibitor that has been shown to induce apoptosis in various cancer cell lines. Understanding the kinetics and signaling pathways of this compound-induced apoptosis is crucial for its potential development as a therapeutic agent. This application note provides a detailed protocol for the analysis of apoptosis in this compound-treated cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis on a single-cell basis. The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of Jurkat cells treated with varying concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of apoptotic and necrotic cells.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 10 | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.7 | 24.2 ± 3.9 |
| 25 | 42.1 ± 4.2 | 35.7 ± 3.8 | 22.2 ± 2.5 | 57.9 ± 6.3 |
| 50 | 15.6 ± 2.8 | 48.9 ± 5.1 | 35.5 ± 4.3 | 84.4 ± 9.4 |
Experimental Protocols
Materials
-
N-Acetyl-L-leucinyl-L-leucinyl-L-methional (this compound)
-
Cell line of interest (e.g., Jurkat, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Cell Culture and this compound Treatment
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Annexin V and Propidium Iodide Staining
-
Harvest the cells, including any floating cells, and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often a smaller population)
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis with this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-Leucine-Leucine-Methionine Concentration
Welcome to the technical support center for N-Acetyl-Leucine-Leucine-Methionine (Ac-LLM). This resource is intended for researchers, scientists, and drug development professionals to facilitate the optimization of Ac-LLM concentration in your experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store N-Acetyl-Leucine-Leucine-Methionine?
A1: Proper dissolution and storage are critical for maintaining the integrity and activity of Ac-LLM. As a novel peptide, it is recommended to first perform a solubility test with a small amount of the peptide.
-
Solubility Testing: Start by attempting to dissolve a small quantity (e.g., 1 mg) in sterile, distilled water.[1][2] If the peptide does not dissolve, sonication may help. Given the hydrophobic nature of Leucine, organic solvents may be necessary. Try dissolving the peptide in a small amount of DMSO, followed by dilution with your aqueous experimental buffer.[1][2][3]
-
Storage of Lyophilized Peptide: For long-term stability, store the lyophilized Ac-LLM at -20°C or -80°C in a desiccator.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4]
-
Storage of Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5] Peptides containing Methionine are susceptible to oxidation, so purging the vial with an inert gas like nitrogen or argon before sealing is recommended.[2][4]
Q2: What is a typical starting concentration range for in vitro experiments with a novel peptide like Ac-LLM?
A2: For a novel peptide, it is crucial to determine the optimal concentration range through a dose-response experiment. A broad range of concentrations should be tested initially. A common starting point for in vitro cell-based assays is to test concentrations spanning several orders of magnitude, for example, from 0.1 µM to 100 µM. The final concentration will depend on the specific cell type, assay duration, and the biological question being investigated.
Q3: How can I determine if N-Acetyl-Leucine-Leucine-Methionine is cytotoxic to my cells?
A3: A cytotoxicity assay is essential to determine the concentration range at which Ac-LLM does not harm the cells, ensuring that any observed effects are not due to toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7] This assay measures the metabolic activity of cells, which is generally correlated with cell viability.[6][7] A detailed protocol for an MTT assay is provided in the "Experimental Protocols" section.
Q4: What are the potential signaling pathways modulated by N-Acetyl-Leucine-Leucine-Methionine?
A4: While the specific signaling pathways modulated by the tripeptide Ac-LLM are yet to be fully elucidated, the presence of Leucine and Methionine suggests potential involvement in the mTOR (mechanistic target of rapamycin) signaling pathway.[8][9][10] Leucine is a known activator of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis.[8][10][11][12] Methionine can also influence mTOR signaling.[9] Therefore, it is plausible that Ac-LLM could impact cellular processes regulated by mTOR.
Below is a diagram illustrating the potential involvement of Leucine and Methionine in the mTOR signaling pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of Ac-LLM concentration.
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve. | The peptide is hydrophobic. | Try dissolving in a small amount of an organic solvent like DMSO, then dilute with your aqueous buffer.[1][3] Gentle warming and sonication can also aid dissolution. |
| Incorrect pH of the solvent. | Based on the amino acid composition (2x Leucine, 1x Methionine, N-terminal Acetyl group), the peptide is likely neutral to slightly hydrophobic. Adjusting the pH of the buffer is unlikely to significantly improve solubility. | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid degradation from multiple freeze-thaw cycles.[5] |
| Peptide degradation. | Store the lyophilized peptide and stock solutions at -20°C or -80°C, protected from light.[4][5] For the Methionine-containing Ac-LLM, store under an inert gas to prevent oxidation.[4] | |
| Inaccurate peptide concentration. | Ensure the peptide is fully dissolved before making dilutions. Use calibrated pipettes for accurate measurements. | |
| High background or non-specific effects in assays. | Peptide concentration is too high, leading to off-target effects. | Perform a dose-response experiment to identify the optimal concentration range. |
| Contaminants in the peptide preparation. | Ensure you are using a high-purity grade of the synthesized peptide. | |
| Interaction with media components. | Test the effect of the peptide in serum-free media versus serum-containing media to identify any interactions. | |
| No observable effect at tested concentrations. | The concentration range is too low. | Test a higher range of concentrations. |
| The peptide is inactive. | Verify the integrity of the peptide using techniques like mass spectrometry. Ensure proper storage and handling to prevent degradation. | |
| The chosen assay is not sensitive to the peptide's activity. | Consider alternative assays that measure different aspects of the expected biological response (e.g., if testing for mTOR activation, use a Western blot for phosphorylated S6K1). |
Experimental Protocols
Protocol for Solubility Testing of N-Acetyl-Leucine-Leucine-Methionine
This protocol outlines a systematic approach to determine the best solvent for Ac-LLM.
Materials:
-
N-Acetyl-Leucine-Leucine-Methionine (lyophilized powder)
-
Sterile, distilled water
-
DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Step 1: Aqueous Solvent. Add a small volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for complete dissolution.
-
If the peptide does not dissolve, try sonicating the solution for 5-10 minutes.
-
Step 2: Organic Solvent. If the peptide remains insoluble in water, use a new 1 mg aliquot. Add a minimal volume of DMSO (e.g., 50 µL) to the peptide and vortex. The peptide should readily dissolve.
-
Step 3: Dilution. Once the peptide is dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the DMSO stock solution to reach the final working concentration. Vortex gently after each addition. Observe for any precipitation.
Protocol for MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of Ac-LLM on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
N-Acetyl-Leucine-Leucine-Methionine stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Ac-LLM in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Ac-LLM. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol for Dose-Response Experiment
This protocol describes how to determine the optimal working concentration of Ac-LLM for a specific biological effect.
Workflow Diagram:
Procedure:
-
Concentration Range Selection: Based on the cytotoxicity data, select a range of non-toxic concentrations of Ac-LLM. It is advisable to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Experimental Setup: Prepare your experimental system (e.g., cell culture, isolated enzymes).
-
Treatment: Treat the system with the different concentrations of Ac-LLM. Include appropriate controls (untreated and vehicle).
-
Incubation: Incubate for the predetermined time required to observe the biological effect.
-
Endpoint Measurement: Measure the desired biological response using a suitable assay (e.g., Western blot for protein phosphorylation, gene expression analysis, or a functional assay).
-
Data Analysis: Plot the measured response as a function of the Ac-LLM concentration. Fit the data to a suitable dose-response model (e.g., a sigmoidal curve) to determine parameters such as EC50 (half-maximal effective concentration).
Data Presentation
The following tables present hypothetical data for illustrative purposes.
Table 1: Solubility of N-Acetyl-Leucine-Leucine-Methionine in Various Solvents
| Solvent | Concentration (mg/mL) | Observation |
| Sterile H₂O | 10 | Insoluble |
| PBS (pH 7.4) | 10 | Insoluble |
| DMSO | 100 | Soluble |
| 50% Acetonitrile/H₂O | 10 | Partially Soluble |
Table 2: Hypothetical Cytotoxicity of N-Acetyl-Leucine-Leucine-Methionine on HEK293 Cells (48h Incubation)
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 10 | 97.2 |
| 50 | 95.8 |
| 100 | 91.3 |
| 200 | 85.1 |
| 500 | 62.4 |
| 1000 | 35.7 |
Table 3: Hypothetical Dose-Response of N-Acetyl-Leucine-Leucine-Methionine on S6K1 Phosphorylation in MCF-7 Cells (2h Treatment)
| Concentration (µM) | p-S6K1/Total S6K1 (Fold Change) |
| 0 (Control) | 1.0 |
| 0.1 | 1.2 |
| 1 | 2.5 |
| 10 | 4.8 |
| 50 | 5.1 |
| 100 | 5.2 |
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. biocat.com [biocat.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine and leucine induce ARID1A degradation to promote mTOR expression and milk synthesis in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 11. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting off-target effects of ALLM calpain inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ALLM (N-Acetyl-L-leucyl-L-leucyl-L-methional) calpain inhibitor. The information is designed to help address specific issues related to potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Calpain Inhibitor II, is a potent, cell-permeable peptide aldehyde inhibitor of calpains.[1][2] Its primary mechanism of action involves the reversible inhibition of calpain I and calpain II, which are calcium-dependent cysteine proteases.[1][2] These proteases are involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[3]
Q2: What are the known off-target effects of this compound?
A2: Besides its intended targets, calpain I and II, this compound is also known to potently inhibit other cysteine proteases, most notably cathepsin B and cathepsin L.[2][4] This lack of absolute specificity is a critical consideration in experimental design and data interpretation. It is also reported to be a weak inhibitor of the proteasome.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it can be stable for up to 36 months.[2] Once reconstituted in a solvent like DMSO or ethanol, the stock solution should be stored at -20°C and used within one month to avoid loss of potency.[2][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[5]
Troubleshooting Guide: Off-Target Effects
Issue 1: I am observing unexpected cellular effects that do not align with known calpain functions.
-
Possible Cause: The observed effects may be due to the inhibition of off-target proteases, such as cathepsins, by this compound.
-
Troubleshooting Steps:
-
Validate with a more specific inhibitor: If possible, repeat the experiment using a more selective calpain inhibitor with a different chemical structure to see if the same effect is observed.
-
Use a pan-cysteine protease inhibitor: Treat cells with a broad-spectrum cysteine protease inhibitor. If this recapitulates the effects seen with this compound, it suggests the involvement of off-target cysteine proteases.
-
Rescue experiment: If a specific off-target (e.g., cathepsin B) is suspected, consider genetic approaches like siRNA knockdown of that protease to see if it phenocopies the effect of this compound.
-
Issue 2: My results are inconsistent across different experiments.
-
Possible Cause: Inconsistent results can arise from the degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.
-
Assess inhibitor stability: Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions (e.g., in culture media at 37°C).
-
Proper storage: Ensure that your stock solutions are stored correctly at -20°C or -80°C in single-use aliquots to prevent degradation.[5]
-
Issue 3: I am seeing alterations in signaling pathways that are not directly regulated by calpain.
-
Possible Cause: Calpain inhibition can indirectly affect various signaling pathways. For instance, calpain inhibition has been shown to influence the PI3K/Akt and MAPK/ERK pathways.[6][7][8]
-
Troubleshooting Steps:
-
Pathway analysis: Perform western blotting or other pathway analysis techniques to probe for changes in key signaling molecules (e.g., phosphorylation of Akt, ERK1/2, p38) following this compound treatment.[6][7]
-
Use specific pathway inhibitors: To confirm the involvement of a specific pathway, co-treat cells with this compound and a known inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) and observe if the effect is altered.[6]
-
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory constants (Ki) of this compound for its primary targets and major off-targets, providing a quantitative measure of its selectivity.
| Protease | Ki (nM) | Reference |
| Calpain I | 120 | [2][4] |
| Calpain II | 230 | [2][4] |
| Cathepsin B | 100 | [2][4] |
| Cathepsin L | 0.6 | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Protease Selectivity Profiling
This protocol outlines a method to determine the inhibitory activity of this compound against a panel of proteases.
Objective: To quantify the selectivity of this compound by measuring its IC50 values against calpains and a selection of off-target proteases.
Materials:
-
Purified active calpain-1, calpain-2, cathepsin B, cathepsin L, and other proteases of interest.
-
Fluorogenic peptide substrates specific for each protease (e.g., Ac-LLY-AFC for calpain).[9]
-
Assay buffer appropriate for each protease.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Add the purified protease to each well (except the background control) and incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
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Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Off-Target Effects on Apoptosis
This protocol describes how to assess whether the cytotoxic effects of this compound are due to on-target calpain inhibition or off-target effects.
Objective: To differentiate between calpain-mediated and off-target-mediated apoptosis induced by this compound.
Materials:
-
Cell line of interest.
-
This compound.
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A more specific calpain inhibitor (e.g., Calpeptin).
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A pan-caspase inhibitor (e.g., Z-VAD-FMK) as a control for apoptosis.
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Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the specific calpain inhibitor, and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
In a parallel experiment, pre-treat cells with the pan-caspase inhibitor for 1 hour before adding the calpain inhibitors to confirm the involvement of caspases in the observed cell death.
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Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
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Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
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Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Compare the apoptotic profiles induced by this compound and the more specific calpain inhibitor. A significant difference may indicate off-target effects of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular effects of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathways potentially modulated by this compound through calpain inhibition.
References
- 1. scbt.com [scbt.com]
- 2. adooq.com [adooq.com]
- 3. The PI3K-Akt pathway regulates calpain 6 expression, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Calpain activation mediates microgravity-induced myocardial abnormalities in mice via p38 and ERK1/2 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain mediates calcium-induced activation of the erk1,2 MAPK pathway and cytoskeletal phosphorylation in neurons: relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: ALLM (MG-132) Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of ALLM (N-Acetyl-L-leucyl-L-leucyl-L-methional), commonly known as MG-132.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MG-132) and what is its primary mechanism of action?
A1: this compound (MG-132) is a potent, cell-permeable, and reversible peptide aldehyde that acts as a proteasome inhibitor.[1][2] It selectively blocks the proteolytic activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins in eukaryotic cells. By inhibiting the proteasome, MG-132 prevents the degradation of target proteins, which is a valuable tool for studying cellular processes regulated by protein degradation, such as cell cycle progression, apoptosis, and signal transduction.[3] For instance, it can suppress NF-κB activation by preventing the degradation of its inhibitor, IκB.[3]
Q2: How should I properly store the lyophilized this compound (MG-132) powder?
A2: Lyophilized this compound (MG-132) powder should be stored at -20°C and desiccated.[3] It is important to protect it from light.[3] Under these conditions, the lyophilized powder is stable for at least two to four years.[3][4]
Q3: What are the best practices for reconstituting and storing this compound (MG-132) solutions?
A3: this compound (MG-132) is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol (EtOH), and dimethylformamide (DMF).[3][4] It is recommended to prepare a stock solution in DMSO, for example, a 10 mM stock can be made by reconstituting 1 mg of powder in 210.3 µl of DMSO.[3] Once in solution, it should be stored at -20°C or -80°C.[3][5] To prevent loss of potency, use the solution within one month and aliquot it to avoid multiple freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than one day.[4]
Table 1: Storage and Stability of this compound (MG-132)
| Form | Storage Temperature | Stability | Special Conditions |
| Lyophilized Powder | -20°C | ≥ 24 months[3][5] | Desiccated, protect from light[3] |
| In Solvent (e.g., DMSO) | -20°C or -80°C | Up to 1 month[3][5] | Aliquot to avoid freeze-thaw cycles[3] |
Q4: What are the recommended solvents for this compound (MG-132)?
A4: this compound (MG-132) is soluble in DMSO, ethanol, and DMF.[3][4] It is insoluble in water.[5] For cell culture experiments, a stock solution is typically prepared in an organic solvent and then diluted into the aqueous culture medium.[4]
Table 2: Solubility of this compound (MG-132)
| Solvent | Solubility |
| DMSO | ~30 mg/mL[4] to 240.00 mg/mL[5] |
| Ethanol | ~25 mg/mL[4] to 47.50 mg/mL[5] |
| DMF | ~30 mg/mL[4] |
| Water | Insoluble[5] |
Q5: What personal protective equipment (PPE) should be used when handling this compound (MG-132) powder?
A5: this compound (MG-132) should be considered hazardous until more information is available.[4] When handling the powder, it is important to use appropriate PPE, including a lab coat, safety glasses, and gloves.[4] Avoid ingesting, inhaling, or allowing the powder to come into contact with eyes or skin.[4] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid breathing in the dust.
Troubleshooting Guides
Q1: My experimental results with this compound (MG-132) are inconsistent. What could be the cause?
A1: Inconsistent results can arise from several factors. Firstly, ensure the proper storage of your MG-132 stock solution, as repeated freeze-thaw cycles can lead to degradation and loss of potency.[3] Secondly, the optimal concentration and treatment time can vary significantly between cell lines.[3][6] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.[6] Finally, ensure that your control experiments are appropriate. A positive control, such as probing for a known short-lived protein like p53 or c-Jun, can confirm the proteasome-inhibiting activity of your MG-132 treatment.[7][8]
Q2: I'm observing significant cell toxicity in my experiments. How can I mitigate this?
A2: High concentrations or prolonged exposure to MG-132 can induce apoptosis and be toxic to cells.[9][10] If you observe excessive cell death, consider reducing the concentration of MG-132 or shortening the treatment duration.[6] It's crucial to determine the IC50 value for your specific cell line to find a balance between effective proteasome inhibition and maintaining cell viability.[11] For example, the IC50 for A549 cells is approximately 20 µM, while for HeLa cells it is around 5 µM.[11][12]
Q3: The compound is precipitating in my cell culture medium. What should I do?
A3: Precipitation can occur if the final concentration of the organic solvent (like DMSO) is too high in the aqueous medium, or if the MG-132 concentration exceeds its solubility limit in the medium. Ensure that the final concentration of the solvent is insignificant, as high concentrations can also have physiological effects on the cells.[4] When diluting your stock solution, add it to the medium while vortexing to ensure rapid and even dispersion. If precipitation persists, you may need to prepare a more dilute stock solution.
Experimental Protocols
Protocol: In Vitro Ubiquitination Assay
This protocol outlines the steps to assess the ubiquitination of a target protein in cultured mammalian cells following treatment with this compound (MG-132).
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Immunoprecipitation (IP):
-
Determine the protein concentration of the supernatant.
-
Incubate a sufficient amount of protein lysate with an antibody specific to your protein of interest overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with an anti-ubiquitin antibody to detect ubiquitinated forms of your target protein.
-
A smear or ladder of high molecular weight bands indicates polyubiquitination.
-
Mechanism of Action Visualization
Inhibition of NF-κB Signaling Pathway
This compound (MG-132) is widely used to study the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNF-α), IκB is phosphorylated, ubiquitinated, and subsequently degraded by the 26S proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. MG-132 inhibits the proteasome, thereby preventing IκB degradation and keeping NF-κB inactive in the cytoplasm.[3]
References
- 1. ubpbio.com [ubpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. MG-132 | Cell Signaling Technology [cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MG132, a proteasome inhibitor, induces human pulmonary fibroblast cell death via increasing ROS levels and GSH depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Reconstituting Lyophilized N-Acetyl-Leucine-Leucine-Methionine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution, handling, and use of lyophilized N-Acetyl-Leucine-Leucine-Methionine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting N-Acetyl-Leucine-Leucine-Methionine?
A1: For optimal solubility, it is recommended to first dissolve N-Acetyl-Leucine-Leucine-Methionine in a minimal amount of an organic solvent such as DMSO. For cellular assays, subsequent dilution into your aqueous culture medium is advised. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could induce cytotoxicity.
Q2: How should I store the lyophilized peptide and the reconstituted stock solution?
A2: Lyophilized N-Acetyl-Leucine-Leucine-Methionine should be stored at -20°C or -80°C, protected from moisture and light.[1][2] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] Store these aliquots at -80°C for long-term stability. For short-term storage, 4°C is acceptable for a few days, but prompt use is recommended.[1]
Q3: What is the stability of N-Acetyl-Leucine-Leucine-Methionine in solution?
A3: The stability of the reconstituted peptide in solution is dependent on the solvent and storage temperature. The presence of methionine in the peptide sequence suggests a susceptibility to oxidation, which can be accelerated by exposure to air and certain metal ions.[4] It is best practice to use freshly prepared solutions for experiments. If storing, use oxygen-free solvents where possible and store at -80°C.
Q4: What are the potential mechanisms of action for N-Acetyl-Leucine-Leucine-Methionine?
A4: While direct studies on this specific tripeptide are limited, N-acetylated amino acids, particularly N-Acetyl-L-leucine, are known to influence cellular signaling pathways. It is hypothesized that N-Acetyl-Leucine-Leucine-Methionine may modulate pathways such as the mTOR signaling cascade, which is a central regulator of cell growth and metabolism, and autophagy, the cellular process for degrading and recycling cellular components.[5][6] Leucine itself is a known activator of the mTOR pathway.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide may have poor solubility in the chosen solvent. The concentration may be too high. | Try sonicating the solution gently in a water bath. If solubility issues persist, consider using a different solvent system, such as a small amount of DMSO followed by dilution with your aqueous buffer. Ensure you have not exceeded the solubility limit. |
| Precipitate forms after dilution in aqueous buffer | The peptide has limited solubility in aqueous solutions at high concentrations. | Decrease the final concentration of the peptide in the aqueous buffer. Ensure the pH of the final solution is compatible with the peptide's properties. |
| Loss of peptide activity | The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. The methionine residue may have oxidized. | Always store the lyophilized peptide and reconstituted aliquots at the recommended temperatures.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3] Use high-purity, sterile solvents for reconstitution. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete dissolution or degradation. Variability in reconstitution and handling procedures. | Ensure the peptide is fully dissolved before use. Standardize your reconstitution protocol, including solvent, concentration, and storage conditions. Perform a concentration determination of your stock solution if possible. |
Quantitative Data Summary
The following tables provide solubility and stability data for the constituent N-acetylated amino acids. This information can serve as a guide for working with N-Acetyl-Leucine-Leucine-Methionine, but empirical testing for the specific tripeptide is recommended.
Table 1: Solubility of Constituent N-Acetylated Amino Acids
| Compound | Solvent | Solubility | Reference |
| N-Acetyl-L-methionine | DMSO | 38 mg/mL (198.69 mM) | [9] |
| N-Acetyl-L-methionine | Methanol | 50 mg/mL | [10] |
| N-Acetyl-L-leucine | Water | 8.1 mg/mL | [9] |
Table 2: Stability Considerations for Constituent Amino Acids
| Amino Acid | Storage Condition | Stability Note | Reference |
| Methionine | In solution | Prone to oxidation. Stock solutions should be freshly prepared. | [4] |
| Leucine | In solution at 4°C | Stable for at least 6 weeks. | [4] |
| General Peptides | Reconstituted | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol for Reconstituting Lyophilized N-Acetyl-Leucine-Leucine-Methionine
-
Equilibration: Before opening, allow the vial of lyophilized N-Acetyl-Leucine-Leucine-Methionine to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.[4]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of sterile DMSO to the vial. To avoid damaging the peptide, gently swirl the vial or pipette the solution up and down slowly to dissolve the powder.[11] Do not vortex or shake vigorously.[4]
-
Complete Dissolution: If necessary, sonicate the vial in a water bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting and Storage: Once fully dissolved, immediately prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol for Use in Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the N-Acetyl-Leucine-Leucine-Methionine stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to perform these dilutions immediately before adding to the cells.
-
Final Concentration: The optimal final concentration will be cell-line and assay-dependent. A typical starting point for peptide treatments is in the low micromolar (µM) range. A concentration-response experiment is recommended to determine the optimal working concentration for your specific system.
-
Vehicle Control: Ensure you have a vehicle control in your experiment that contains the same final concentration of the solvent (e.g., DMSO) used to reconstitute the peptide.
Visualizations
Experimental Workflow for Reconstitution and Use
Caption: Workflow for reconstituting and using the peptide.
Hypothesized Signaling Pathway: mTORC1 Activation
Caption: Hypothesized activation of mTORC1 signaling.
Hypothesized Signaling Pathway: Autophagy Regulation
Caption: Hypothesized regulation of autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. biotage.com [biotage.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein and Amino Acids - Recommended Dietary Allowances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Culture of Adult Leydig-like Mesenchymal Cells (ALLM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Adult Leydig-like Mesenchymal Cells (ALLM) during long-term cell culture.
Troubleshooting Guides & FAQs
Issue 1: Decreased Proliferation and Premature Senescence
Q1: My this compound cultures are showing a reduced growth rate and signs of senescence (enlarged, flattened morphology) after only a few passages. What could be the cause and how can I prevent this?
A1: Decreased proliferation and premature senescence are common challenges in long-term stem cell culture. This can be attributed to several factors, including suboptimal culture conditions and excessive passaging.
Possible Causes and Solutions:
-
Suboptimal Media Composition: The composition of the culture media is crucial for maintaining the health and proliferative capacity of this compound. Using a chemically defined, serum-free media can help minimize batch-to-batch variability and support consistent growth.[1][2] Supplementation with growth factors such as basic fibroblast growth factor (bFGF) may also be beneficial.[1][3]
-
Improper Seeding Density: Both too low and too high seeding densities can induce stress and lead to reduced proliferation. An optimal seeding density, for instance, for mesenchymal stem cells (MSCs) is approximately 5000 cells/cm², which allows adequate space and resources for efficient growth.[2]
-
Harsh Passaging Techniques: The use of harsh enzymes for cell detachment can damage cell surface receptors and impact viability.[1] Consider using gentler, enzyme-free dissociation solutions or reducing the incubation time with enzymatic solutions.[2] Passaging cells at 70-80% confluence is recommended to prevent contact inhibition and maintain a healthy proliferation rate.[2]
-
Extended Culture Duration: Prolonged in vitro culture can lead to replicative senescence, a natural process where cells lose their ability to divide.[4] It is essential to monitor the number of passages and consider establishing a new stock of cells from a lower passage number if senescence is suspected. Long-term subculture of MSCs in the absence of their native tissue microenvironment has been shown to lead to a progressive loss of "stemness".[5]
Issue 2: Loss of Steroidogenic Function (Reduced Testosterone Production)
Q2: My this compound cultures are showing a significant decline in testosterone production over time. How can I maintain their steroidogenic function in long-term culture?
A2: The maintenance of specialized cell functions, such as testosterone production in Leydig-like cells, is a primary challenge in long-term culture. The in vitro environment often lacks the specific cues present in the native testicular interstitium.
Possible Causes and Solutions:
-
Inadequate Luteinizing Hormone (LH) Stimulation: LH is a key regulator of Leydig cell steroidogenesis.[6][7] Continuous stimulation with LH in the culture medium is often necessary to maintain testosterone production. However, aged Leydig cells may show a reduced response to LH due to defects in the LH-cAMP signaling cascade.[7]
-
Mitochondrial Dysfunction: Mitochondria play a crucial role in the initial steps of steroidogenesis. Age-related decline in mitochondrial function can lead to reduced testosterone synthesis.[8][9] Ensuring optimal mitochondrial health through appropriate culture conditions is important.
-
Absence of a Niche Microenvironment: The in vivo stem cell niche provides a complex three-dimensional structure with critical signaling cues that are difficult to replicate in vitro.[10] Co-culturing this compound with other testicular cells or using 3D culture systems that mimic the native microenvironment may help preserve their function.[11] Studies have shown that the presence of the originating tissue can help maintain MSC characteristics in long-term culture.[5]
Issue 3: Genetic Instability and Karyotypic Abnormalities
Q3: I am concerned about the genetic stability of my this compound cultures over multiple passages. What are the risks and how can I monitor and mitigate them?
A3: Long-term in vitro expansion of stem cells can sometimes lead to the accumulation of chromosomal abnormalities.[12][13] While some studies on MSCs have shown no significant karyotypic abnormalities even after extensive passaging under specific culture conditions, it remains a critical aspect to monitor for the safety and reliability of cell-based applications.[3]
Monitoring and Mitigation Strategies:
-
Regular Karyotyping: Periodic karyotypic analysis is the gold standard for detecting chromosomal abnormalities. It is advisable to perform this analysis at different stages of the culture, for example, at early, mid, and late passages.
-
Optimized Culture Conditions: Using a well-defined, serum-free medium and appropriate growth factor concentrations, such as low bFGF, may contribute to maintaining genomic stability.[3]
-
Minimize In Vitro Expansion: Whenever possible, use cells from the lowest possible passage number for experiments to reduce the risk of accumulating genetic alterations.[13]
Experimental Protocols
Protocol 1: Basic Long-Term Culture of this compound
This protocol provides a general guideline for the long-term maintenance of this compound, focusing on preserving their proliferative capacity and function.
1. Media Preparation:
- Prepare a basal medium such as DMEM/F12 or Iscove's Modified Dulbecco's Medium (IMDM).
- Supplement the basal medium with:
- 10% Fetal Bovine Serum (FBS) (consider using a pre-screened, low-endotoxin batch or transitioning to a serum-free formulation).
- 1% Penicillin-Streptomycin.
- Recombinant human basic Fibroblast Growth Factor (bFGF) at a low concentration (e.g., 3.5 ng/ml).[3]
- For maintaining steroidogenic function, supplement with Luteinizing Hormone (LH) (e.g., 10-100 ng/ml).[14]
2. Cell Seeding:
- Thaw cryopreserved this compound rapidly in a 37°C water bath.
- Seed the cells in tissue culture-treated flasks or plates at a density of approximately 5,000 cells/cm².[2]
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.[2]
3. Media Changes and Passaging:
- Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.[2]
- When the cells reach 70-80% confluence, passage them using a gentle dissociation reagent (e.g., TrypLE™ Express or Accutase).[2]
- Wash the cells with PBS and resuspend them in fresh culture medium.
- Re-plate the cells at the recommended seeding density.
4. Monitoring Cell Health:
- Regularly observe the cells under a microscope for changes in morphology. Healthy this compound should exhibit a spindle-shaped appearance.[4]
- Perform cell viability assays (e.g., Trypan Blue exclusion) at each passage.
- Periodically assess the expression of key this compound markers (e.g., CD markers for MSCs and steroidogenic enzymes for Leydig-like function) using techniques like flow cytometry or RT-PCR.
Quantitative Data Summary
Table 1: Factors Influencing Mesenchymal Stem Cell Growth Rates in Culture
| Factor | Impact on MSC Growth | Optimal Conditions |
| Media Composition | Nutrient availability | Chemically defined, serum-free media |
| Temperature | Cellular metabolism | Stable incubation at 37°C |
| Oxygen Tension | Cell metabolism and function | Low oxygen (1-5% O₂) |
| Cell Density | Proliferation efficiency | Approximately 5000 cells/cm² |
| Vessel Selection | Attachment and growth efficiency | Tissue-culture treated vessels |
| Contamination | MSC viability and consistency | Strict aseptic techniques |
Data adapted from a 2025 publication on optimizing MSC culturing conditions.[2]
Visualizations
Signaling & Experimental Workflows
Caption: Workflow for maintaining and monitoring this compound in long-term culture.
Caption: Troubleshooting guide for addressing reduced this compound proliferation.
References
- 1. Optimization of Stem Cell Culture Conditions in Tissue Culture Flasks_FDCELL [fdcell.com]
- 2. yoconcelltherapy.com [yoconcelltherapy.com]
- 3. Long Term Culture of Mesenchymal Stem Cells: No Evidence of Chromosomal Instability | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Suppressing the Aging Phenotype of Mesenchymal Stromal Cells: Are We Ready for Clinical Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Growing Up Under Constant Light: A Challenge to the Endocrine Function of the Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 10. Optimizing stem cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Stability of human mesenchymal stem cells during in vitro culture: considerations for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term culture of mesenchymal stem cells impairs ATM-dependent recognition of DNA breaks and increases genetic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Technical Support Center: Minimizing ALLM Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of ALLM (N-Acetyl-L-leucyl-L-leucyl-L-methional), a potent calpain inhibitor, in primary cell cultures. Our goal is to help you mitigate cytotoxicity and achieve reliable, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Calpain Inhibitor II, is a cell-permeable peptide aldehyde that inhibits calpain I and II, as well as other cysteine proteases like cathepsins B and L. Its primary mechanism of action involves blocking the proteolytic activity of these enzymes, which are involved in numerous cellular processes, including cell motility, signal transduction, and apoptosis.
Q2: Why am I observing high levels of cell death in my primary cell cultures after this compound treatment?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity with this compound can be attributed to several factors:
-
Concentration: The optimal concentration for this compound is highly cell-type dependent and can be much lower for primary cells than for cancer cell lines.
-
Exposure Duration: Prolonged exposure to this compound can lead to off-target effects and the induction of apoptotic pathways.
-
Calpain's Role in Cell Survival: Calpains are involved in normal cellular functions, and their prolonged inhibition can disrupt cellular homeostasis, leading to cell death.[1]
-
Induction of Apoptosis: Calpain inhibition has been shown to induce the caspase-dependent apoptosis pathway in various cell types.[2]
Q3: What are the typical morphological signs of this compound-induced cytotoxicity?
A3: Common signs of cytotoxicity include cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies. A decrease in cell viability and proliferation rates are also key indicators.
Q4: How can I determine if the observed cell death is due to apoptosis?
A4: You can perform assays to detect markers of apoptosis, such as:
-
Caspase Activation Assays: Measuring the activity of executioner caspases like caspase-3 and caspase-7.[3]
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High cell death even at low this compound concentrations | Primary cell sensitivity: Primary cells are inherently more sensitive than cell lines.[4] Solvent toxicity: The solvent for this compound (typically DMSO) can be toxic to primary cells at higher concentrations.[4] | - Perform a dose-response curve: Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal non-toxic concentration for your specific primary cell type. - Minimize final solvent concentration: Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.1%). - Include a solvent control: Always have a control group treated with the same final concentration of the solvent. |
| Inconsistent results between experiments | Variability in cell health: The physiological state of primary cells can vary between isolations. Inconsistent this compound dosage: Inaccurate dilutions or degradation of the this compound stock solution. | - Standardize cell culture conditions: Use cells at a consistent passage number and confluency. Ensure optimal media and supplement quality.[5] - Prepare fresh dilutions: Make fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. |
| Desired inhibitory effect is not observed at non-toxic concentrations | Insufficient inhibitor concentration or duration: The non-toxic concentration may be too low to achieve the desired level of calpain inhibition. Cellular compensation mechanisms: Cells may upregulate compensatory pathways over time. | - Optimize treatment duration: Try shorter incubation times with a slightly higher concentration of this compound. - Consider alternative inhibitors: If this compound proves too toxic, explore other calpain inhibitors that may have a better therapeutic window for your cell type. |
Quantitative Data Summary
The following tables provide a summary of this compound concentrations and their observed effects in different primary cell culture models. It is crucial to note that these values are starting points, and optimization for your specific experimental system is essential.
Table 1: this compound (Calpain Inhibitor II) in Primary Neuronal and Brain Slice Cultures
| Cell Type/Model | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Organotypic brain slice cultures | 2 µM, 4 µM | 24 hours | Decreased LDH release (reduced cytotoxicity) induced by manganese. | [6] |
| Primary rat hippocampal neurons | 1.0 µM (MDL-28170, another calpain inhibitor) | 24 hours | Significantly increased cell survival after NMDA-induced excitotoxicity. | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound in Primary Neurons
This protocol outlines a method to determine the highest concentration of this compound that can be used without causing significant cytotoxicity in primary neuron cultures.
Materials:
-
Mature primary neuron cultures (e.g., cortical or hippocampal neurons)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal growth medium
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or Calcein-AM)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at an optimized seeding density (e.g., 25,000 cells per well for cortical neurons) and culture until mature (typically 5-7 days in vitro).[8]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in neuronal growth medium. A suggested starting range is 0.1, 1, 5, 10, 25, and 50 µM.
-
Solvent Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. The highest concentration of this compound that does not significantly reduce cell viability is the optimal non-toxic concentration.
Protocol 2: Assessing Calpain Inhibition by Monitoring α-Spectrin Breakdown
This protocol provides a method to confirm that this compound is inhibiting calpain activity at the determined non-toxic concentration by observing the cleavage of a known calpain substrate, α-spectrin.
Materials:
-
Primary cell cultures (e.g., neurons, hepatocytes)
-
This compound at the optimal non-toxic concentration
-
A positive control for calpain activation (e.g., NMDA for neurons)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against α-spectrin that detects both the full-length protein and the spectrin breakdown products (SBDPs).
Procedure:
-
Cell Treatment: Treat primary cell cultures with the optimal non-toxic concentration of this compound for a predetermined time (e.g., 1-2 hours) before inducing calpain activation.
-
Induce Calpain Activation: Treat the cells with a stimulus known to activate calpain (e.g., 50-100 µM NMDA for neurons). Include a negative control (no stimulus) and a positive control (stimulus without this compound).[9]
-
Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against α-spectrin.
-
Use an appropriate secondary antibody and detect the signal.
-
-
Data Analysis: Compare the levels of the 145/150 kDa α-spectrin breakdown products (SBDPs) between the different treatment groups.[9] A reduction in SBDPs in the this compound-treated group compared to the positive control indicates successful calpain inhibition.
Visualizations
Caption: Proposed signaling pathway of this compound-mediated cytotoxicity.
Caption: Troubleshooting workflow for high this compound cytotoxicity.
References
- 1. Calpains as potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of caspase activation in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Inhibition of Calpain Prevents Manganese-Induced Cell Injury and Alpha-Synuclein Oligomerization in Organotypic Brain Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of m-calpain increases survival of primary hippocampal neurons following NMDA excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in ALLM Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the ALLM (Calpain Inhibitor I, MG-101) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Calpain Inhibitor I or MG-101, is a potent, cell-permeable peptide aldehyde inhibitor. Its primary targets are calpain I and calpain II.[1][2] It also exhibits strong inhibitory activity against cathepsin B and cathepsin L.[1][2] While it is often used for its calpain inhibitory properties, it's important to note that it is also a weak inhibitor of the proteasome.[2] This dual-specificity can be a source of unexpected experimental outcomes if not taken into account.
Q2: What are the known off-target effects of this compound?
A2: As a peptide aldehyde, this compound has the potential for off-target effects due to the reactive nature of the aldehyde group.[3][4] While its primary targets are calpains and to a lesser extent the proteasome, it can interact with other cysteine proteases.[3] The inherent electrophilicity of aldehydes can also lead to rapid metabolism or non-specific interactions within the cell.[3] Researchers should consider the possibility that unexpected phenotypes may arise from inhibition of proteases other than the intended calpain targets.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[1] |
| -80°C | Up to 6 months |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: My this compound inhibitor is precipitating when I add it to my cell culture medium. What should I do?
A4: Precipitation of a DMSO-dissolved inhibitor in aqueous culture media is a common issue, particularly at higher concentrations.[5] This is because the inhibitor's solubility in the final aqueous solution is much lower than in the DMSO stock. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Increase the DMSO concentration (with caution): You can try to increase the final DMSO concentration in your culture medium, but be aware that DMSO itself can have cytotoxic effects, typically at concentrations above 0.5%. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Do not store diluted aqueous solutions of the inhibitor.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability results are inconsistent or show an unexpected increase in viability at certain concentrations of this compound.
A: This can be a complex issue arising from the dual inhibitory nature of this compound and potential off-target effects.
Troubleshooting Unexpected Cell Viability Results
References
Technical Support Center: N-Acetyl-Leucine-Leucine-Methionine (Ac-LLM) Inhibitor
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in characterizing a novel N-acetylated peptide inhibitor, exemplified by N-Acetyl-Leucine-Leucine-Methionine (Ac-LLM). This guide provides frequently asked questions (FAQs) and troubleshooting advice for investigating potential cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-Leucine-Leucine-Methionine (Ac-LLM) and what is its expected function?
N-Acetyl-Leucine-Leucine-Methionine (Ac-LLM) is a synthetic tripeptide. The N-terminal acetylation is a modification that can enhance the stability of the peptide against degradation by aminopeptidases.[1] Peptides of this nature are often designed to be inhibitors of specific protein-protein interactions or enzymatic activity.[2] The Leucine and Methionine residues suggest potential targeting of proteins with hydrophobic binding pockets.[3]
Q2: We are observing an unexpected phenotype in our cell-based assays that does not correlate with the inhibition of our intended target. Could this be due to cross-reactivity?
Yes, an unexpected phenotype is a common indicator of off-target effects, also known as cross-reactivity.[4][5] This occurs when the Ac-LLM inhibitor binds to and modulates the activity of proteins other than the intended target. Due to the conserved nature of protein binding domains, particularly within large families like kinases, off-target interactions are a known challenge with inhibitor development.[5]
Q3: What are the first steps to investigate potential cross-reactivity of our Ac-LLM inhibitor?
A multi-pronged approach is recommended to identify potential off-target interactions:
-
In Silico Analysis: Use computational tools to screen for proteins with potential binding sites for Ac-LLM based on sequence and structural homology to your primary target.
-
In Vitro Profiling: Screen the inhibitor against a panel of related proteins or a broad kinase panel to identify off-target binding in a controlled environment.[6][7]
-
Cell-Based Target Engagement: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm which proteins Ac-LLM is binding to within a cellular context.[8][9]
-
Unbiased Proteomics: Utilize affinity chromatography coupled with mass spectrometry to identify a broader range of potential binding partners in cell lysates.[10]
Q4: How do we differentiate between a true off-target effect and an experimental artifact?
To distinguish between a genuine off-target effect and an artifact, consider the following:
-
Use a structurally unrelated inhibitor: If a different inhibitor for the same primary target does not produce the same unexpected phenotype, it is more likely that your Ac-LLM inhibitor is causing off-target effects.[4]
-
Perform a rescue experiment: Overexpression of the intended target should rescue the on-target phenotype but not the off-target phenotype.[4]
-
Validate with a negative control peptide: Synthesize a scrambled or alanine-mutated version of Ac-LLM. This control peptide should not bind to the intended target and, ideally, should not produce the unexpected phenotype.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.
This discrepancy can arise from several factors related to the cellular environment.
Troubleshooting Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Potency of ALLM on Calpains: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of calpains in cellular processes and disease, the accurate validation of inhibitory compounds is paramount. N-Acetyl-L-leucyl-L-leucyl-L-methional, commonly known as ALLM or Calpain Inhibitor II, is a widely utilized peptide aldehyde inhibitor. This guide provides a comprehensive framework for validating the inhibitory activity of this compound against calpains, offering a comparative analysis with other common calpain inhibitors, detailed experimental protocols, and visual workflows to ensure robust and reliable results.
Quantitative Comparison of Calpain Inhibitors
A critical aspect of validating a calpain inhibitor is to compare its potency against other known inhibitors. The inhibitory constant (Kᵢ) is a key metric, representing the concentration of an inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher binding affinity and greater potency. The following table summarizes the Kᵢ values for this compound and other commonly used calpain inhibitors against various proteases. This data highlights the selectivity profile of each inhibitor.
| Inhibitor | Target Protease | Kᵢ (nM) |
| This compound (Calpain Inhibitor II) | Calpain I | 120 [1] |
| Calpain II | 230 [2][1] | |
| Cathepsin B | 100[2][1] | |
| Cathepsin L | 0.6[2][1] | |
| ALLN (Calpain Inhibitor I) | Calpain I | 190[3][4] |
| Calpain II | 220[3][5][4] | |
| Cathepsin B | 150[3][5][4] | |
| Cathepsin L | 0.5[3][5] | |
| Proteasome | 6000[3][4] | |
| MDL 28170 (Calpain Inhibitor III) | Calpain | 10[6] |
| Cathepsin B | 25[6] | |
| Calpeptin | Calpain I | 40-52 (ID₅₀)[7] |
| Calpain II | 34 (ID₅₀)[7] | |
| Cathepsin L | Potent inhibitor[7] | |
| Z-LLY-FMK (Calpain Inhibitor IV) | Calpain II | Potent irreversible inhibitor[8][9] |
| Cathepsin L | Potent inhibitor[8][9] |
Note: Kᵢ values can vary depending on the experimental conditions, such as substrate concentration and buffer composition. Therefore, it is crucial to perform head-to-head comparisons under identical conditions in your laboratory. ID₅₀ represents the half-maximal inhibitory dose.
Experimental Protocols
To validate the inhibitory activity of this compound, two primary experimental approaches are recommended: a biochemical assay using purified enzymes and a cell-based assay to assess its efficacy in a more physiological context.
Biochemical Calpain Activity Assay (Fluorometric)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified calpain-1 or calpain-2.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [Suc-LLVY-AMC] or Ac-Leu-Leu-Tyr-AFC [Ac-LLY-AFC])
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM CaCl₂
-
This compound and other calpain inhibitors (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound and other comparator inhibitors in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer.
-
Add Inhibitors: Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (buffer only).
-
Enzyme Addition: Add purified calpain-1 or calpain-2 to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic calpain substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at regular intervals for 30-60 minutes using a plate reader. For AMC-based substrates, use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. For AFC-based substrates, use an excitation of ~400 nm and emission of ~505 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
If the mechanism of inhibition is competitive, the Kᵢ value can be calculated using the Cheng-Prusoff equation.
-
Cell-Based Calpain Activity Assay
This assay evaluates the ability of this compound to inhibit calpain activity within a cellular environment by measuring the cleavage of a known intracellular calpain substrate.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, Jurkat)
-
Cell culture medium and supplements
-
Calpain activator (e.g., calcium ionophore A23187 or thapsigargin)
-
This compound and other calpain inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against a known calpain substrate (e.g., α-spectrin, talin) and its cleavage products
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or other inhibitors for a designated time (e.g., 1-2 hours).
-
Induce Calpain Activity: Treat the cells with a calpain activator to induce substrate cleavage. Include an untreated control group.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against the calpain substrate.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities of the full-length substrate and its specific cleavage products. A decrease in the cleavage product in the presence of this compound indicates its inhibitory activity.
Visualization of Workflows and Pathways
To further clarify the experimental process and the biological context of calpain inhibition, the following diagrams are provided.
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. cephamls.com [cephamls.com]
- 4. ALLN [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Calpain Inhibitor Z-LLY-FMK - Creative Enzymes [creative-enzymes.com]
- 9. Calpain Inhibitor Z-LLY-FMK - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
A Comparative Guide to the Efficacy of ALLM and ALLN Calpain Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical step in experimental design. This guide provides a detailed comparison of two widely used calpain inhibitors, ALLM (Calpain Inhibitor II) and ALLN (Calpain Inhibitor I). Both are cell-permeable, reversible peptide aldehyde inhibitors that target calpains and other cysteine proteases. This document aims to provide an objective comparison of their performance based on available biochemical data and outlines detailed experimental protocols for their evaluation.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and ALLN is best represented by their inhibition constant (Kᵢ), which indicates the concentration of the inhibitor required to achieve 50% inhibition of the enzyme. A lower Kᵢ value signifies a higher binding affinity and greater potency. The following table summarizes the Kᵢ values for this compound and ALLN against their primary targets.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| This compound (Calpain Inhibitor II) | Calpain I | 120 nM |
| Calpain II | 230 nM | |
| Cathepsin B | 100 nM | |
| Cathepsin L | 0.6 nM | |
| ALLN (Calpain Inhibitor I) | Calpain I | 190 nM[1][2] |
| Calpain II | 220 nM[1][2] | |
| Cathepsin B | 150 nM[1][2] | |
| Cathepsin L | 0.5 nM (500 pM)[1][2] |
Note: Data is compiled from publicly available datasheets. Direct comparative studies in the same experimental setup are limited.
Mechanism of Action and Cellular Effects
Both this compound and ALLN are potent inhibitors of calpains 1 and 2, as well as cathepsins B and L.[1] Their primary mechanism involves the formation of a reversible covalent bond with the active site cysteine residue of these proteases, thereby blocking their enzymatic activity.[3]
Calpains are implicated in a variety of cellular processes, including cell signaling, proliferation, differentiation, and apoptosis. The inhibition of calpain activity by this compound and ALLN can have significant downstream effects on cellular pathways.
Role in Apoptosis
Both inhibitors have been shown to induce or modulate apoptosis. For instance, this compound has been demonstrated to induce caspase-dependent apoptosis in various cancer cell lines.[4] ALLN has been reported to enhance TRAIL-mediated apoptosis and inhibit apoptosis in other contexts, such as in thymocytes.[1] The pro-apoptotic effects are often linked to the activation of the caspase cascade.
Inhibition of the NF-κB Signaling Pathway
ALLN has been shown to inhibit the proteolysis of IκBα and IκBβ, which are inhibitory proteins that sequester the NF-κB transcription factor in the cytoplasm.[1][2] By preventing IκB degradation, ALLN blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes. While this compound is also a calpain inhibitor, some evidence suggests it may not inhibit the NF-κB pathway as effectively as ALLN.[4]
Signaling Pathway Diagrams
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the simplified signaling pathways for NF-κB activation and apoptosis.
References
Specificity of ALLM: A Comparative Analysis Against Different Cathepsins
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitor N-Acetyl-L-leucyl-L-leucyl-L-methional (ALLM), also known as Calpain Inhibitor II, reveals a distinct specificity profile against various members of the cathepsin family of cysteine proteases. This guide provides a detailed comparison of this compound's inhibitory activity, supported by experimental data and standardized protocols, to aid researchers in drug development and cellular biology.
Executive Summary
Quantitative Comparison of this compound Inhibition
The inhibitory potency of this compound against different proteases is summarized in the table below. The data clearly indicates a significantly higher affinity of this compound for cathepsin L compared to cathepsin B and the calpains.
| Target Protease | Inhibition Constant (Ki) |
| Cathepsin L | 0.6 nM[1][2][3] |
| Cathepsin B | 100 nM[1][2][3] |
| Calpain I | 120 nM[1][2][3] |
| Calpain II | 230 nM[1][2][3] |
| Cathepsin K | Data not available |
| Cathepsin S | Data not available |
Experimental Protocols
The determination of inhibitory constants such as Ki and IC50 for this compound against various cathepsins typically involves fluorometric activity assays. Below are detailed methodologies for assessing the activity of cathepsins K and S, which can be adapted to determine the inhibitory potential of compounds like this compound.
Fluorometric Assay for Cathepsin K Activity
This protocol is adapted from commercially available cathepsin K activity assay kits.
Materials:
-
Cathepsin K Cell Lysis Buffer
-
Cathepsin K Reaction Buffer
-
Cathepsin K Substrate (e.g., Ac-LR-AFC)
-
Purified active cathepsin K enzyme
-
This compound (or other inhibitors) at various concentrations
-
96-well black microplate
-
Fluorometer or fluorescence plate reader
Procedure:
-
Enzyme Preparation: Reconstitute or dilute purified active cathepsin K in chilled Cathepsin K Reaction Buffer to the desired concentration.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Cathepsin K Reaction Buffer to the final desired concentrations.
-
Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of Cathepsin K Reaction Buffer. b. Add a specific volume of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor. c. Add the prepared cathepsin K enzyme solution to each well. d. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 2 µL of the 10 mM Cathepsin K substrate (e.g., Ac-LR-AFC) to each well to achieve a final concentration of 200 µM.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity in a fluorometer equipped with a 400 nm excitation filter and a 505 nm emission filter. Record readings every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the rate of substrate cleavage (RFU/min) for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Fluorometric Assay for Cathepsin S Activity
This protocol is based on commercially available cathepsin S activity assay kits.
Materials:
-
Cathepsin S Cell Lysis Buffer
-
Cathepsin S Reaction Buffer
-
Cathepsin S Substrate (e.g., Ac-VVR-AFC)
-
Purified active cathepsin S enzyme
-
This compound (or other inhibitors) at various concentrations
-
96-well black microplate
-
Fluorometer or fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Follow the same steps as for the Cathepsin K assay, using the appropriate buffers and purified enzyme for cathepsin S.
-
Assay Reaction: a. Add 50 µL of Cathepsin S Reaction Buffer to each well of a 96-well black microplate. b. Add the diluted this compound solutions and a vehicle control to the appropriate wells. c. Add the prepared cathepsin S enzyme solution to each well. d. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Substrate Addition: Add 2 µL of the 10 mM Cathepsin S substrate (e.g., Ac-VVR-AFC) to each well for a final concentration of 200 µM.
-
Kinetic Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record data at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Analyze the data as described for the Cathepsin K assay to determine the IC50 and Ki values of this compound for cathepsin S.
Visualizing the Experimental Workflow and Specificity
To provide a clear visual representation of the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a potent inhibitor of cathepsin L, with significantly lower activity against cathepsin B and calpains. This high degree of selectivity makes it a valuable research tool for studying the specific roles of cathepsin L in various physiological and pathological processes. Further research is required to determine the inhibitory activity of this compound against other cathepsins, such as K and S, to provide a more complete understanding of its specificity profile. The experimental protocols provided herein offer a standardized approach for conducting such comparative studies.
References
Comparative Guide to LC-MS Analysis for Confirming Small Molecule Uptake and Metabolism in Cells
The quantification of a drug candidate's uptake and subsequent metabolic fate within target cells is a cornerstone of preclinical drug development. This guide provides a comparative overview of analytical techniques, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for confirming the intracellular presence and transformation of the model compound ALLM. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows.
Comparison of Analytical Methodologies
While several methods exist for measuring intracellular compound concentrations, they differ significantly in specificity, sensitivity, and the richness of the data they provide. LC-MS/MS, in particular, offers unparalleled advantages for detailed pharmacokinetic and pharmacodynamic studies at the cellular level.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[3] It is considered the gold standard for its ability to distinguish and quantify the parent compound and its metabolites simultaneously, even in complex biological matrices, without the need for chemical labeling.[4] High-resolution mass spectrometry (HRMS) further enhances this by providing highly accurate mass data to help identify unknown metabolites.[5]
-
Fluorescence-Based Assays: These methods rely on the intrinsic fluorescence of a compound or the attachment of a fluorescent tag. While often suitable for high-throughput screening in microplate formats, they can suffer from significant limitations.[6] A key drawback is that fluorescence detection often cannot distinguish between the parent drug and its metabolites, potentially leading to an overestimation of the active compound's concentration.[6] While a good correlation can sometimes be achieved with LC-MS, the specificity of mass spectrometry is superior.[7][8]
-
Radiolabeling Assays: Using radioisotopes (e.g., ¹⁴C or ³H) offers exceptional sensitivity for tracking the total amount of a compound and its derivatives that enter a cell.[9] However, this method has considerable drawbacks. It involves working with radioactive materials, requires the specialized synthesis of a radiolabeled compound, and cannot differentiate the parent molecule from its metabolites without subsequent analytical separation.[9] LC-MS coupled with stable (non-radioactive) isotope tracers provides a safer and more structurally informative alternative.[9][10]
Quantitative Performance Comparison
The choice of analytical method directly impacts the quality and reliability of experimental data. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound uptake and metabolism.
| Parameter | LC-MS/MS | Fluorescence Assay | Radiolabeling Assay |
| Specificity | Very High (Distinguishes parent & metabolites) | Low to Moderate (Signal from all fluorescent species)[6] | Low (Measures total radioactivity)[9] |
| Sensitivity (Typical LLOQ) | High (pM to low nM) | Moderate (nM range) | Very High (pM range) |
| Metabolite Identification | Yes (Structural data from MS/MS)[5][11] | No | No (Requires further analysis) |
| Labeling Required | No (for label-free analysis) | Yes (Fluorescent tag) or relies on autofluorescence | Yes (Radioisotope) |
| Throughput | Moderate to High (with automation) | High (Plate-reader based) | Low to Moderate |
| Development Complexity | High (Requires method optimization) | Moderate | High (Requires radiolabel synthesis) |
LC-MS Workflow for this compound Analysis
A successful LC-MS experiment for quantifying intracellular this compound and its metabolites follows a systematic workflow, from cell culture to data analysis. Proper sample preparation is a critical step that significantly impacts the quality and reproducibility of the results.[12]
Detailed Experimental Protocol: Quantification of Intracellular this compound
This protocol provides a general framework for the targeted quantification of this compound and its metabolites in a cultured cell line (e.g., A549 lung carcinoma cells).
1. Materials and Reagents
-
Cell Culture: A549 cells, appropriate culture medium, flasks, plates (e.g., 6-well plates).
-
Reagents: this compound standard, internal standard (IS, e.g., a stable isotope-labeled version of this compound), LC-MS grade acetonitrile, formic acid, and water.
-
Equipment: Cell counter, centrifuge, analytical balance, liquid chromatography system coupled to a tandem mass spectrometer (e.g., a QqQ or Q-TOF).
2. Cell Seeding and Treatment
-
Seed A549 cells into 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Aspirate the old medium and treat the cells with fresh medium containing the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO only). Incubate for the desired time points (e.g., 0, 2, 6, 24 hours).
3. Sample Preparation and Extraction This is a critical step to ensure accurate quantification by removing extracellular compound and efficiently extracting intracellular analytes.
-
After incubation, quickly aspirate the medium from the wells.
-
Immediately wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular this compound.
-
Add 250 µL of ice-cold extraction solvent (Acetonitrile containing the internal standard at a known concentration, e.g., 100 nM) directly to each well. The organic solvent serves to lyse the cells and precipitate proteins.[13][14]
-
Scrape the cells from the plate and transfer the lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[15]
-
Carefully transfer the supernatant, which contains this compound, its metabolites, and the IS, to a new tube or an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[5]
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 350.2 m/z -> Q3: 224.3 m/z
-
This compound-OH (Metabolite 1): Q1: 366.2 m/z -> Q3: 240.3 m/z
-
Internal Standard (IS): Q1: 354.2 m/z -> Q3: 228.3 m/z
-
-
Collision energy and other source parameters should be optimized for each compound.[16]
-
5. Data Analysis and Quantification
-
Integrate the chromatographic peak areas for this compound, its metabolites, and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Quantify the concentration of this compound and its metabolites by plotting the area ratio against a standard curve prepared in the same matrix (cell lysate from untreated cells).
Identifying Metabolic Pathways
A key strength of LC-MS is its ability to identify and structurally characterize metabolites.[11] By performing full scans on a high-resolution mass spectrometer, researchers can search for predicted mass shifts corresponding to common metabolic transformations. Tandem MS (MS/MS) is then used to fragment these potential metabolite ions, and the resulting fragmentation pattern provides structural confirmation.[11][17]
Common biotransformations include:
-
Phase I: Oxidation, such as hydroxylation (+16 Da).
-
Phase II: Conjugation, such as glucuronidation (+176 Da) or sulfation (+80 Da).
References
- 1. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. ijpras.com [ijpras.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for the determination of fluoxetine and norfluoxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Traditional 2-AB Fluorescence LC-MS/MS and Automated LC-MS for the Comparative Glycan Analysis of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can stable isotope mass spectrometry replace radiolabelled approaches in metabolic studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. opentrons.com [opentrons.com]
- 14. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. uthsc.edu [uthsc.edu]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Calpain Inhibition: Evaluating ALLM Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the calpain inhibitor ALLM with other commonly used alternatives. It includes detailed experimental protocols for assessing calpain activity in vitro and presents supporting data to aid in the selection of the most appropriate inhibitor for your research needs.
Comparative Efficacy of Calpain Inhibitors
The inhibitory potency of this compound and other calpain inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The table below summarizes the available data for this compound and several alternative compounds against the two major ubiquitous calpain isoforms, calpain I (µ-calpain) and calpain II (m-calpain). It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
| Inhibitor | Target | IC50/Ki | Notes |
| This compound (Calpain Inhibitor II) | Calpain I | Ki = 120 nM[1][2][3][4] | A cell-permeable peptide aldehyde. |
| Calpain II | Ki = 230 nM[1][2][3][4] | ||
| Cathepsin B | Ki = 100 nM[1][2] | Also inhibits other cysteine proteases. | |
| Cathepsin L | Ki = 0.6 nM[1][2] | ||
| ALLN (Calpain Inhibitor I) | Calpain I | Ki = 190 nM | A cell-permeable peptide aldehyde. |
| Calpain II | Ki = 220 nM | Also a potent inhibitor of cathepsins and the proteasome. | |
| Calpeptin | Calpain I | ID50 = 52 nM | A cell-permeable peptide aldehyde. |
| Calpain II | ID50 = 34 nM | Reported IC50 values can vary. | |
| MG-132 | Calpain | IC50 = 1.2 µM[5][6] | A potent and widely used proteasome inhibitor that also inhibits calpain. |
Experimental Protocols
To experimentally validate the efficacy of this compound or other inhibitors, a fluorometric in vitro calpain activity assay is a common and reliable method.
Protocol: In Vitro Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is designed to measure calpain activity through the cleavage of a fluorogenic substrate.[7][8]
Materials:
-
Purified calpain I or calpain II
-
Calpain activity buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂, 1 mM DTT)
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
This compound and other calpain inhibitors of interest
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)[7][8]
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound and other inhibitors in DMSO. Perform serial dilutions in the calpain activity buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Calpain activity buffer
-
Diluted inhibitor solution (or DMSO as a vehicle control)
-
Purified calpain enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. The excitation and emission wavelengths should be set appropriately for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates).[7][8]
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizing the Experimental Workflow and Calpain Signaling
To better understand the experimental process and the biological context of calpain inhibition, the following diagrams are provided.
References
- 1. adooq.com [adooq.com]
- 2. This compound [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound (Calpain Inhibitor) | CAS#:145757-50-2 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Calpain Inhibition: Assessing the Selectivity of ALLM for Calpain-1 vs. Calpain-2
For researchers, scientists, and drug development professionals, the precise modulation of cellular pathways is paramount. Calpains, a family of calcium-dependent cysteine proteases, are critical regulators of numerous physiological processes, and their dysregulation is implicated in a range of pathologies. The two ubiquitous isoforms, calpain-1 and calpain-2, often exhibit distinct and even opposing roles, making the selection of a specific inhibitor a critical experimental decision. This guide provides a comprehensive comparison of the selectivity of ALLM (N-Acetyl-L-leucyl-L-leucyl-L-methional), a widely used calpain inhibitor, for calpain-1 versus calpain-2, alongside other commonly employed inhibitors.
This comparison is supported by quantitative experimental data to aid in the informed selection of research tools and the accurate interpretation of experimental outcomes.
Quantitative Comparison of Inhibitor Potency
The selectivity of an inhibitor is quantitatively expressed by its inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of an enzyme-catalyzed reaction by half. A lower Ki value indicates a higher binding affinity and greater potency. The data presented in the following table has been compiled from various sources and highlights the selectivity profiles of this compound and other calpain inhibitors.
| Inhibitor | Target | Ki (nM) | Approximate Selectivity (Calpain-1/Calpain-2) |
| This compound | Calpain-1 | 120[1] | ~0.5 |
| Calpain-2 | 230[1] | ||
| ALLN | Calpain-1 | 190 | ~0.86 |
| Calpain-2 | 220 | ||
| Calpeptin | Calpain-1 | 40 (ID50)[2] | ~1.18 |
| Calpain-2 | 34 (ID50)[2] | ||
| Calpain-2-IN-1 | Calpain-1 | 181[2] | ~0.04 |
| Calpain-2 | 7.8[2] | ||
| Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2) | Calpain-1 | 1300 | ~0.02 |
| Calpain-2 | 25 | ||
| PD150606 | µ-Calpain (Calpain-1) | 210 | ~0.57 |
| m-Calpain (Calpain-2) | 370 |
Note: Ki and ID50 values are dependent on experimental conditions. Direct comparison of values from different studies should be made with caution.
As the data indicates, this compound exhibits a slight preference for calpain-1 over calpain-2, with a selectivity ratio of approximately 0.5. In contrast, ALLN shows nearly equal potency for both isoforms. Calpeptin also demonstrates limited selectivity. For researchers aiming to specifically target calpain-2, inhibitors like Calpain-2-IN-1 and Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2) offer significantly higher selectivity. PD150606, like this compound, shows a modest preference for calpain-1.
The Opposing Roles of Calpain-1 and Calpain-2: A Rationale for Selective Inhibition
The need for selective calpain inhibitors is underscored by the distinct and often opposing functions of calpain-1 and calpain-2 in critical cellular signaling pathways. For instance, in the central nervous system, calpain-1 activation is generally associated with neuroprotective pathways and the promotion of synaptic plasticity, a fundamental process for learning and memory. Conversely, calpain-2 activation is frequently linked to neurodegenerative processes and cell death cascades.
Given these divergent roles, the use of a non-selective inhibitor like this compound could lead to confounding results, as it would simultaneously impact both protective and degenerative pathways. Therefore, the choice of inhibitor should be carefully aligned with the specific research question.
Experimental Protocols
To enable researchers to independently verify and expand upon these findings, a detailed methodology for determining the inhibitory potency (Ki) of compounds against calpain-1 and calpain-2 is provided below.
In Vitro Fluorometric Assay for Calpain Inhibitor Ki Determination
This protocol outlines a common method for measuring the enzymatic activity of purified calpain-1 and calpain-2 and for determining the Ki of an inhibitor.
Materials:
-
Purified, active human calpain-1 and calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 1 mM DTT
-
Inhibitor of interest (e.g., this compound) dissolved in DMSO
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Reaction Setup: In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor dilution (or DMSO for control)
-
Purified calpain enzyme (calpain-1 or calpain-2)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity over time at 37°C. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Conclusion
The selection of an appropriate calpain inhibitor is a critical determinant for the successful investigation of calpain-mediated cellular processes. While this compound is a potent calpain inhibitor, its limited selectivity between calpain-1 and calpain-2 necessitates careful consideration of its application. For studies aiming to dissect the specific contributions of calpain-2, highly selective inhibitors are the preferred tools. The experimental protocols provided in this guide offer a standardized approach for researchers to assess the selectivity of these and other inhibitors, thereby ensuring the generation of robust and reliable data.
References
Safety Operating Guide
Proper Disposal Procedures for ALLM (Calpain Inhibitor II)
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of ALLM, also known as Calpain Inhibitor II or N-Acetyl-L-leucyl-L-leucyl-L-methional. Adherence to these procedural steps is vital for minimizing environmental impact and maintaining workplace safety.
Essential Safety and Logistical Information
This compound is a synthetic peptide aldehyde that functions as a potent inhibitor of calpain and cathepsin proteases. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with care and follow standard laboratory safety protocols. Unused or waste this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Key Data for Disposal
| Property | Information | Citation |
| Physical State | Solid, white crystalline powder | [1][2] |
| Stability | Stable under normal conditions. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides. | [1] |
| Environmental Fate | Should not be released into the environment or emptied into drains. | [1] |
Experimental Protocol: Decontamination of Empty Containers
Properly decontaminating empty containers that once held this compound is a crucial step in the disposal process to ensure they do not pose a residual hazard.
Objective: To effectively rinse empty this compound containers to render them safe for disposal as regular laboratory glass or plastic waste, where permitted by institutional policy.
Materials:
-
Empty this compound container
-
Appropriate organic solvent in which this compound is soluble (e.g., ethanol, DMSO, or dimethylformamide)
-
Wash bottle with the chosen solvent
-
Waste container for solvent rinsate, appropriately labeled as "Hazardous Waste"
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Initial Rinse: In a fume hood, add a small amount of the selected organic solvent to the empty this compound container. The volume should be sufficient to coat the entire inner surface.
-
Agitation: Securely cap the container and swirl the solvent to ensure it comes into contact with all interior surfaces.
-
First Rinsate Collection: Decant the solvent rinsate into a designated hazardous waste container.
-
Repeat: Repeat the rinsing process two more times to ensure thorough decontamination.
-
Drying: Allow the empty, rinsed container to air dry completely in the fume hood.
-
Final Disposal: Once dry, the container can be disposed of in the appropriate laboratory glass or plastic recycling or waste stream, in accordance with your institution's guidelines. Deface the original label to prevent misidentification.
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound (Calpain Inhibitor II).
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
